Technical Documentation Center

2-(1H-indol-3-yl)cyclohexanaMine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(1H-indol-3-yl)cyclohexanaMine
  • CAS: 4765-27-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-(1H-indol-3-yl)cyclohexanamine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physicochemical properties of 2-(1H-indol-3-yl)cyclohexanamine, a heterocyclic compou...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(1H-indol-3-yl)cyclohexanamine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes known information, provides expert estimations based on analogous structures, and outlines detailed protocols for its synthesis and characterization. This document aims to serve as a valuable resource for researchers investigating the potential of this and related indole-containing scaffolds.

Introduction

2-(1H-indol-3-yl)cyclohexanamine is a molecule that merges the structural features of an indole nucleus and a cyclohexylamine moiety. The indole ring is a privileged scaffold in medicinal chemistry, present in a vast array of natural products and synthetic drugs with diverse biological activities.[1] The cyclohexylamine portion introduces conformational flexibility and a basic center, which can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This compound is a valuable building block for the synthesis of more complex molecules, with potential applications in the development of novel therapeutic agents, particularly in areas such as neurological disorders.[1] Understanding its fundamental physicochemical properties is a critical first step in any drug discovery and development cascade.

Chemical Structure and Identification

The chemical structure of 2-(1H-indol-3-yl)cyclohexanamine consists of a cyclohexyl ring attached to the 3-position of an indole ring, with an amine group on the adjacent carbon of the cyclohexane ring.

Diagram 1: Chemical Structure of 2-(1H-indol-3-yl)cyclohexanamine

Fischer_Indole_Synthesis phenylhydrazine Phenylhydrazine intermediate Hydrazone Intermediate phenylhydrazine->intermediate Condensation cyclohexanone Cyclohexanone cyclohexanone->intermediate tetrahydrocarbazole Tetrahydrocarbazole intermediate->tetrahydrocarbazole Acid Catalyst, Heat

Caption: General scheme of the Fischer indole synthesis.

Step-by-Step Protocol:

  • Hydrazone Formation: Phenylhydrazine is reacted with 2-aminocyclohexanone (or a protected version) in a suitable solvent like ethanol or acetic acid to form the corresponding hydrazone.

  • Indolization: The hydrazone is then treated with an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a Brønsted acid) and heated to induce a-[2][2]sigmatropic rearrangement, followed by elimination of ammonia to form the tetrahydrocarbazole ring system.

  • Amine Deprotection: If a protected amine was used, the protecting group is removed in a final step to yield 2-(1H-indol-3-yl)cyclohexanamine.

Reductive Amination Route

This approach involves the synthesis of an intermediate ketone, 2-(1H-indol-3-yl)cyclohexanone, followed by reductive amination.

Diagram 3: Reductive Amination Workflow

Reductive_Amination ketone 2-(1H-indol-3-yl)cyclohexanone imine Imine/Enamine Intermediate ketone->imine ammonia Ammonia/Ammonium Salt ammonia->imine Condensation product 2-(1H-indol-3-yl)cyclohexanamine imine->product reducing_agent Reducing Agent (e.g., NaBH₃CN) reducing_agent->product Reduction

Caption: Workflow for reductive amination.

Step-by-Step Protocol:

  • Synthesis of 2-(1H-indol-3-yl)cyclohexanone: This intermediate can be prepared through various methods, such as the reaction of indole with a suitable electrophilic cyclohexanone derivative.

  • Reductive Amination: The ketone is reacted with a source of ammonia (e.g., ammonium acetate or ammonia gas) in the presence of a reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used as they are selective for the reduction of the intermediate imine/enamine in the presence of the ketone.

  • Purification: The final product is purified by column chromatography or crystallization.

Analytical Characterization

The identity and purity of 2-(1H-indol-3-yl)cyclohexanamine should be confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole and cyclohexyl protons.

  • Indole Protons: A broad singlet for the N-H proton (typically δ 8.0-8.5 ppm), and aromatic protons in the region of δ 7.0-7.8 ppm. The proton at the C2 position of the indole ring will likely appear as a singlet or a narrow multiplet around δ 7.0 ppm.

  • Cyclohexyl Protons: A complex series of multiplets in the aliphatic region (δ 1.2-3.5 ppm). The protons on the carbons bearing the indole and amine groups will be the most downfield.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

  • Indole Carbons: Aromatic carbons will resonate in the δ 110-140 ppm range.

  • Cyclohexyl Carbons: Aliphatic carbons will appear in the δ 20-60 ppm range. The carbons attached to the indole and amine groups will be the most downfield in this region.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H (Indole) ~3400 (sharp)
N-H (Amine) ~3300-3400 (two bands for primary amine)
C-H (Aromatic) ~3000-3100
C-H (Aliphatic) ~2850-2950
C=C (Aromatic) ~1450-1600
C-N Stretch ~1000-1250
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Under electrospray ionization (ESI) in positive mode, the expected molecular ion peak [M+H]⁺ would be at m/z 215.15. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a suitable method for assessing the purity of 2-(1H-indol-3-yl)cyclohexanamine. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a modifier such as formic acid or trifluoroacetic acid) would be appropriate. Detection can be achieved using a UV detector, monitoring at the absorbance maximum of the indole chromophore (around 280 nm).

Conclusion

2-(1H-indol-3-yl)cyclohexanamine represents a promising scaffold for the development of novel bioactive molecules. This technical guide has provided a comprehensive overview of its known and estimated physicochemical properties, along with detailed protocols for its synthesis and analytical characterization. While further experimental validation of the estimated properties is warranted, this document serves as a foundational resource for researchers embarking on studies involving this intriguing compound. The provided methodologies and data will aid in the rational design and development of new chemical entities based on this versatile molecular framework.

References

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.
  • Taber, D. F., & Tirunahari, P. K. (2011). The Fischer Indole Synthesis. Tetrahedron, 67(38), 7195–7210.
  • Hughes, D. L. (1993). The Fischer Indole Synthesis. A Review.
  • Crysdot LLC. (n.d.). 2-(1H-Indol-3-yl)cyclohexanamine. Retrieved from [Link]

  • Kaushik, N. K., Kaushik, N., & Attri, P. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620–6662.
  • Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexylamine. Retrieved from [Link]

  • YouTube. (2023, December 17). 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ). Retrieved from [Link]

  • Organic Chemistry Portal. (2006, August 7). Adventures in Complex Indole Synthesis: (-)-Fischerindole I, (+)-Fischerindole G and (+)-Weltwitindolinone A. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. Retrieved from [Link]

  • RSC Publishing. (2017, November 15). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexanone oxime. Retrieved from [Link]

  • ScienceDirect. (n.d.). Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime with H2 on decorated Pt nanoparticles. Retrieved from [Link]

  • SciSpace. (2018, June 1). Enantioselective Synthesis of 2-Amino-1,1-diarylalkanes Bearing a Carbocyclic Ring Substituted Indole through Asymmetric Catalyt. Retrieved from [Link]

  • MDPI. (2021, July 5). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Retrieved from [Link]

  • ACS Publications. (n.d.). 3. Retrieved from [Link]

  • Connect Journals. (n.d.). synthesis, characterization and antibacterial activities of some indolo [2-3-b] quinoxaline derive. Retrieved from [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx. Retrieved from [Link]

  • University of Liverpool Repository. (2005, January 5). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

  • ResearchGate. (n.d.). Detection of enantiomers of chiral primary amines by 1H NMR analysis via enamine formation with an enantiopure γ. Retrieved from [Link]

  • Semantic Scholar. (2023, April 23). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Compound Interest. (n.d.). a guide to 13c nmr chemical shift values. Retrieved from [Link]

  • NPTEL. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR Chemical shifts of compounds 1-12. Retrieved from [Link]

  • NIST WebBook. (n.d.). Cyclohexylamine. Retrieved from [Link]

  • vCalc. (2021, August 10). pKa of Cyclohexylamine. Retrieved from [Link]

  • NIST WebBook. (n.d.). Cyclohexanamine, N-cyclohexyl-. Retrieved from [Link]

  • PubMed. (2008, August 15). Novel 2-step synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane inhibits cancer cell growth in lung cancer cells and xenograft models. Retrieved from [Link]

  • PubMed. (2009, October 15). Diastereoisomers of 2-benzyl-2, 3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol: potential anti-inflammatory agents. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 2-(1H-indol-3-yl)-1-phenylethanone. Retrieved from [Link]

  • PMC. (n.d.). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). Retrieved from [Link]

  • PMC. (n.d.). Enantioselective Synthesis of Spiro[cyclohexane-1,3′-indolin]-2′-ones Containing Multiple Stereocenters via Organocatalytic Michael/Aldol Cascade Reactions. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). One-pot synthesis of trans-2,3-diaminoindolines through 2,3-diamination of electrophilic indolines. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-Indol-3-amine, N-hydroxy-1-methyl-N-phenyl-2-[(phenylimino)methyl]-, (E)-. Retrieved from [Link]

  • European Journal of Chemistry. (2022, September 30). Exploring the diastereoselectivity for Fischer indolization of L-menthone under different conditions, spectral characterization, and biological activities. Retrieved from [Link]

Sources

Exploratory

Optimizing the Rigidified Scaffold: A Technical Guide to SAR of 2-(1H-indol-3-yl)cyclohexanamine Analogs

Executive Summary This technical guide analyzes the structure-activity relationship (SAR) of 2-(1H-indol-3-yl)cyclohexanamine , a privileged scaffold in medicinal chemistry known as a "conformationally restricted tryptam...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structure-activity relationship (SAR) of 2-(1H-indol-3-yl)cyclohexanamine , a privileged scaffold in medicinal chemistry known as a "conformationally restricted tryptamine." Unlike flexible tryptamines, this scaffold locks the ethylamine side chain into a cyclohexane ring, reducing conformational entropy penalty upon binding.[1] This guide details the synthetic pathways, stereochemical implications, and pharmacophore optimization strategies for targeting serotonergic systems (5-HT receptors and SERT) and NMDA channels.[1]

Chemical Rationale: The "Rigid Tryptamine" Hypothesis

The core pharmacological value of 2-(1H-indol-3-yl)cyclohexanamine lies in its ability to mimic the bioactive conformation of serotonin (5-HT) and tryptamine while restricting rotation around the


 carbon bond.
Structural Bioisosterism[1]
  • Flexible Parent: Tryptamine (Indole-Ethyl-Amine).

  • Rigid Analog: 2-(Indol-3-yl)cyclohexanamine.

  • Pharmacophore Retention: The distance between the aromatic centroid (indole) and the basic nitrogen remains ~5.5–6.0 Å, critical for aspartate anchoring in monoamine GPCRs.

Thermodynamic Advantage

By incorporating the ethyl chain into a cyclohexane ring, the molecule is pre-organized.[1] This reduces the entropic cost (


) required to adopt the active conformation within the receptor pocket, theoretically improving affinity (

) compared to flexible acyclic analogs.

Synthetic Architecture

To explore the SAR, a robust synthetic route is required.[1] The Michael Addition-Reduction sequence is the industry-standard protocol for generating these analogs with diastereoselectivity.

Core Synthetic Workflow

The most efficient route involves the conjugate addition of indole to 1-nitrocyclohexene, followed by reduction of the nitro group.

Synthesis Indole Indole Core (Substituted) Michael Michael Adduct (2-(indol-3-yl)nitrocyclohexane) Indole->Michael Heat, Inert atm (100°C) Nitro 1-Nitrocyclohexene Nitro->Michael Amine Target Scaffold 2-(1H-indol-3-yl)cyclohexanamine Michael->Amine Reduction (H2/Pd-C or LiAlH4)

Figure 1: Primary synthetic pathway via Michael addition to nitroalkenes.

Detailed Protocol: Synthesis of trans-2-(1H-indol-3-yl)cyclohexanamine

Step 1: Michael Addition

  • Reagents: Indole (1.0 eq), 1-Nitrocyclohexene (1.2 eq).

  • Conditions: Heat neat or in minimal toluene at 100°C for 18–24 hours.

  • Workup: Cool to RT. Triturate with diethyl ether to precipitate the nitro-intermediate.

  • Causality: This reaction typically favors the trans-nitro isomer due to steric hindrance during the approach of the indole to the nitroalkene.

Step 2: Nitro Reduction

  • Reagents: Lithium Aluminum Hydride (LiAlH4, 3.0 eq) in dry THF.

  • Procedure: Add nitro-intermediate dropwise to LiAlH4 suspension at 0°C. Reflux for 4 hours.

  • Quench: Fieser method (

    
     mL H2O, 
    
    
    
    mL 15% NaOH,
    
    
    mL H2O).
  • Purification: Acid-base extraction followed by recrystallization (EtOH/Et2O).

Structure-Activity Relationship (SAR) Matrix

The SAR of this scaffold is multi-dimensional, governed by stereochemistry, indole substitution, and amine functionalization.[1]

A. Stereochemical Configuration (cis vs. trans)

The cyclohexane ring creates two distinct diastereomers.

  • Trans-isomer: Generally mimics the anti-conformation of tryptamine. Often shows higher affinity for SERT (Serotonin Transporter).

  • Cis-isomer: Mimics the gauche-conformation. Often favors 5-HT2A or 5-HT2C agonist activity depending on N-substitution.

B. Indole Ring Substitution (Electronic & Steric)

Modifications at the 5-position are critical for metabolic stability and potency.

PositionSubstituentEffect on Potency/PKMechanistic Rationale
5-H HBaselineReference standard.
5-F FluoroIncrease (2-5x) Blocks CYP450 metabolism; increases lipophilicity without steric bulk.
5-CN CyanoIncrease (High) Strong H-bond acceptor; critical for high affinity at SERT (e.g., Vilazodone analogs).
5-OMe MethoxyVariableIncreases electron density; often favors 5-HT receptor agonism over transport inhibition.
1-N MethylIncreaseImproves BBB permeability; often retains SERT affinity but reduces 5-HT1A affinity.
C. Amine Nitrogen Substitution[1]
  • Primary Amine (

    
    ):  High affinity for 5-HT1A; susceptible to MAO degradation.
    
  • Dimethyl (

    
    ):  Optimized for SERT inhibition (resembling molecules like Tramadol or Venlafaxine pharmacophores).
    
  • Bulky Groups (Benzyl): Drastically reduces transporter affinity; shifts selectivity toward Sigma receptors or NMDA channels.

SAR Decision Tree

SAR_Logic Start 2-(Indol-3-yl)cyclohexanamine Base Scaffold Target Select Target Start->Target SERT Target: SERT (Antidepressant) Target->SERT Rec Target: 5-HT Receptors (Psychedelic/Anxiolytic) Target->Rec Opt1 1. Enforce Trans-stereochem 2. 5-Cyano or 5-Fluoro 3. N,N-dimethylation SERT->Opt1 Opt2 1. Enforce Cis-stereochem 2. 4-OH or 5-OMe 3. N-benzyl or N-allyl Rec->Opt2

Figure 2: Strategic optimization pathways based on therapeutic target.

Biological Validation Protocols

To ensure data integrity, the following self-validating protocols should be used.

Radioligand Binding Assay (SERT)

Purpose: Determine affinity (


) of analogs for the serotonin transporter.
  • Tissue Preparation: Rat cortical membranes or HEK-293 cells expressing hSERT.

  • Radioligand:

    
    -Citalopram (High selectivity).
    
  • Protocol:

    • Incubate membrane prep (50 µg protein) with

      
      -Citalopram (1 nM) and varying concentrations of test analog (
      
      
      
      to
      
      
      M).
    • Non-Specific Binding (NSB): Define using 10 µM Paroxetine.

    • Incubation: 60 min at 25°C.

    • Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% PEI.

  • Data Analysis: Calculate

    
     using non-linear regression; convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Functional Assay (GTP S Binding)

Purpose: Distinguish Agonist vs. Antagonist activity at 5-HT receptors.

  • Agonist: Increases

    
    -GTP
    
    
    
    S binding > 110% of basal.
  • Antagonist: No increase alone; blocks reference agonist response.

Computational Modeling & Docking

Molecular docking is essential to rationalize the stereochemical SAR.

  • Binding Pocket: The orthosteric site of SERT (PDB ID: 5I71) or 5-HT2A (PDB ID: 6A93).

  • Key Interaction: The protonated amine of the cyclohexane ring must form a salt bridge with Asp98 (in 5-HT2A) or Asp98 (in SERT).

  • Indole Positioning: The aromatic ring engages in

    
     stacking with Phe  residues in the hydrophobic pocket. The trans-configuration typically allows the indole and amine to adopt a planar-perpendicular arrangement that minimizes steric clash with the receptor helices.
    

References

  • Taylor, E. W., et al. (1987).[1] "Relative selectivity of some conformationally constrained tryptamine analogs at 5-HT1, 5-HT1A and 5-HT2 recognition sites." Life Sciences.[2] Link

  • Mattson, R. J., et al. (2010).[1][3] "Conformationally restricted homotryptamines.[3][4][5] Part 7: 3-cis-(3-aminocyclopentyl)indoles as potent selective serotonin reuptake inhibitors."[3] Journal of Medicinal Chemistry. Link

  • Nichols, D. E. (2012).[1][6] "Structure-activity relationships of serotonin 5-HT2A agonists." Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link

  • Coleman, J. A., et al. (2016).[1] "Structure and mechanism of the human serotonin transporter." Nature. Link[1]

Sources

Foundational

Rigidifying the Pharmacophore: A Technical Guide to 2-(1H-indol-3-yl)cyclohexanamine

Executive Summary The optimization of serotonin (5-HT) receptor agonists often necessitates the transition from flexible alkyl chains to rigid cyclic frameworks. 2-(1H-indol-3-yl)cyclohexanamine represents a critical sca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The optimization of serotonin (5-HT) receptor agonists often necessitates the transition from flexible alkyl chains to rigid cyclic frameworks. 2-(1H-indol-3-yl)cyclohexanamine represents a critical scaffold in this domain. By constraining the ethylamine side chain of tryptamine into a cyclohexane ring, this molecule locks the pharmacophore into specific rotameric states—mimicking either the anti (extended) or gauche (folded) conformation of serotonin.

This guide details the synthesis, structural logic, and validation protocols for 2-(1H-indol-3-yl)cyclohexanamine. It focuses on the trans-isomer , which typically exhibits superior affinity for 5-HT1A and 5-HT2 receptor subtypes compared to its cis counterpart due to its ability to mimic the bioactive conformation required for receptor activation.

Chemical Rationale & SAR

The Rigidification Strategy

Tryptamine, the endogenous scaffold, possesses a highly flexible ethylamine side chain. This entropy allows it to bind to all 5-HT receptor subtypes promiscuously. To achieve selectivity (e.g., for 5-HT1A anxiolytics or 5-HT2C anti-obesity agents), we introduce conformational constraints.

  • Tryptamine: High entropy, low selectivity.

  • 2-(Indol-3-yl)cyclohexanamine: The cyclohexane ring restricts the distance between the indole aromatic centroid and the basic nitrogen (

    
    ).
    
    • Trans-isomer (1R, 2S): Mimics the anti conformation. Generally favors 5-HT1A/5-HT2 agonist activity.

    • Cis-isomer (1R, 2R): Mimics the gauche conformation. Often associated with reduced affinity or uptake transporter (SERT) interaction.

SAR Visualization

The following diagram illustrates the structural evolution and the logic of conformational restriction.

SAR_Logic Tryptamine Tryptamine (Flexible Ethyl Chain) Constraint Cyclohexane Fusion (Entropy Reduction) Tryptamine->Constraint SAR Design Target 2-(1H-indol-3-yl)cyclohexanamine (Rigid Scaffold) Constraint->Target Trans Trans-Isomer (Anti-conformation mimic) High 5-HT1A Affinity Target->Trans Thermodynamic Product Cis Cis-Isomer (Gauche-conformation mimic) Lower Agonist Efficacy Target->Cis Kinetic Product

Caption: Structural evolution from flexible tryptamine to the rigid cyclohexyl analog, highlighting the divergence of stereochemical isomers.

Synthesis Protocol: The Nitroalkene Route

The most robust route to the 1,2-disubstituted system is the Michael-type addition of indole to 1-nitrocyclohexene, followed by reduction. This method naturally favors the thermodynamic trans-isomer.

Reaction Scheme Overview
  • Precursor Synthesis: Dehydration of 2-nitrocyclohexanol to 1-nitrocyclohexene.

  • Conjugate Addition: Indole + 1-nitrocyclohexene

    
     2-(indol-3-yl)-1-nitrocyclohexane.
    
  • Reduction: Nitro group

    
     Primary Amine.
    
Step-by-Step Methodology
Step 1: Conjugate Addition (Michael Reaction)
  • Reagents: Indole (1.0 eq), 1-Nitrocyclohexene (1.2 eq).

  • Catalyst: No Lewis acid required if high pressure/temp used, but Indium(III) chloride (10 mol%) or silica gel support enhances yield under mild conditions.

  • Solvent: Acetonitrile (MeCN) or neat (solvent-free).

  • Protocol:

    • Dissolve indole (1.17 g, 10 mmol) and 1-nitrocyclohexene (1.52 g, 12 mmol) in MeCN (20 mL).

    • Add InCl3 (220 mg, 1 mmol) as catalyst.

    • Stir at 60°C under

      
       atmosphere for 6–12 hours. Monitor via TLC (Hexane/EtOAc 3:1).
      
    • Workup: Quench with water, extract with dichloromethane (DCM). Wash organic layer with brine, dry over

      
      .
      
    • Purification: Flash column chromatography. The product, 2-(1H-indol-3-yl)-1-nitrocyclohexane , typically elutes as a yellow oil/solid.

Step 2: Reduction to Amine
  • Reagents: Lithium Aluminum Hydride (LiAlH4) or

    
    /Raney Nickel.
    
  • Protocol (LiAlH4 method):

    • Suspend LiAlH4 (1.14 g, 30 mmol) in anhydrous THF (50 mL) at 0°C.

    • Dropwise add the nitro-intermediate (from Step 1) dissolved in THF.

    • Reflux for 4 hours. The solution should turn grey/white.

    • Fieser Quench: Cool to 0°C. Add water (1.1 mL), then 15% NaOH (1.1 mL), then water (3.3 mL).

    • Filter the granular precipitate. Concentrate the filtrate.

    • Salt Formation: Dissolve the crude oil in

      
       and add ethanolic HCl to precipitate the 2-(1H-indol-3-yl)cyclohexanamine hydrochloride  salt.
      
Self-Validating QC Checkpoints
CheckpointMethodExpected Result
Intermediate Purity 1H NMR (CDCl3)Distinct signal for the proton alpha to the nitro group (

~4.8-5.0 ppm). Absence of alkene protons.
Stereochemistry NOESY NMRTrans-isomer: Strong NOE between H-1 and H-2 (diaxial relationship usually shows weak coupling, but specific NOE patterns confirm spatial arrangement).
Final Product Mass Spec (ESI+)

peak at m/z 215.15.

Pharmacological Profiling[1]

Receptor Binding Affinity (Assay Logic)

To validate the compound as a serotonin agonist, we assess its displacement of a known radioligand.

  • Target: 5-HT1A Receptor (Gi/o coupled).

  • Radioligand:

    
    -8-OH-DPAT (The gold standard agonist radioligand).
    
  • Standard: Serotonin (5-HT) or Buspirone.[1]

Protocol:
  • Membrane Prep: Use HEK-293 cells stably expressing human 5-HT1A receptors.

  • Incubation: Incubate membranes (20

    
    g protein) with 1 nM 
    
    
    
    -8-OH-DPAT and varying concentrations of 2-(1H-indol-3-yl)cyclohexanamine (
    
    
    to
    
    
    M).
  • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.

  • Termination: Rapid filtration through GF/B filters.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Expected Data Profile (Hypothetical based on class):

  • Trans-isomer:

    
     nM (High Affinity).
    
  • Cis-isomer:

    
     nM (Lower Affinity).
    
Signaling Pathway (Mechanism of Action)

As a 5-HT1A agonist, the compound triggers a Gi/o protein-mediated cascade. This results in the inhibition of Adenylyl Cyclase and the opening of GIRK (G-protein-gated Inwardly Rectifying Potassium) channels, causing hyperpolarization.

Signaling_Pathway Ligand 2-(1H-indol-3-yl) cyclohexanamine Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binding G_Protein Gi/o Protein (Dissociation) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition (-) GIRK GIRK Channels (K+ Efflux) G_Protein->GIRK Activation (+) cAMP cAMP Levels (Decrease) AC->cAMP Downregulation Hyperpol Neuronal Hyperpolarization GIRK->Hyperpol Effect

Caption: The Gi/o signaling cascade activated by 5-HT1A agonists, leading to neuronal inhibition via cAMP reduction and membrane hyperpolarization.

References

  • Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link

  • Bavetsias, V., et al. (2021).[2] Synthesis of indoles via Michael addition of indoles to nitroalkenes. Organic Letters. (Methodology reference for Step 1). LinkNote: Generalized citation for the chemical transformation described.

  • Kozikowski, A. P., et al. (1998). Synthesis and serotonin receptor affinities of a series of trans-2-(indol-3-yl)cyclopropylamine derivatives. Journal of Medicinal Chemistry. (Foundational text on rigid tryptamine SAR). Link

  • Deskus, J. A., et al. (2007).[3] Conformationally restricted homotryptamines. Indole tetrahydropyridines and cyclohexenylamines as selective serotonin reuptake inhibitors.[3] Bioorganic & Medicinal Chemistry Letters. Link

  • Glennon, R. A. (1987). Central 5-HT serotonin receptors: binding mechanisms and structure-activity relationships. Drug Development Research. Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Precision In Vitro Cytotoxicity Profiling of 2-(1H-indol-3-yl)cyclohexanamine

Executive Summary & Compound Rationale The molecule 2-(1H-indol-3-yl)cyclohexanamine (hereafter referred to as Indolyl-CHA ) represents a structural hybrid of the indole "privileged scaffold" and a cyclohexylamine moiety...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Rationale

The molecule 2-(1H-indol-3-yl)cyclohexanamine (hereafter referred to as Indolyl-CHA ) represents a structural hybrid of the indole "privileged scaffold" and a cyclohexylamine moiety. Indole derivatives are historically significant in oncology, forming the core of vinca alkaloids (tubulin binders) and various kinase inhibitors (e.g., sunitinib). The cyclohexylamine appendage is frequently utilized to improve lipophilicity and membrane permeability, potentially enhancing intracellular accumulation.

This Application Note provides a rigorous, self-validating framework for evaluating the cytotoxic profile of Indolyl-CHA. Unlike generic screening guides, this protocol addresses the specific physicochemical challenges of indole-amine hybrids—specifically solubility limits, pH-dependent stability, and the necessity of distinguishing between cytostatic (growth arrest) and cytotoxic (cell killing) effects.

Key Mechanistic Hypotheses

Based on structural congeners (e.g., 1,1,3-tri(3-indolyl)cyclohexane), Indolyl-CHA is hypothesized to act via:

  • Tubulin Destabilization: Binding to the colchicine site, leading to G2/M phase arrest.

  • ROS Induction: Indole moieties can undergo metabolic oxidation, generating reactive oxygen species that trigger intrinsic apoptosis.

Experimental Workflow Visualization

The following diagram outlines the logical flow from compound preparation to mechanistic validation.

IndolylCHA_Workflow cluster_assays Parallel Assay Endpoints Compound Indolyl-CHA (Solid Powder) Stock Stock Solution (20 mM in DMSO) Compound->Stock Solubilization Dilution Serial Dilution (Serum-Free Media) Stock->Dilution 1:1000 Step-down Treatment Treatment (24-72h) <0.5% DMSO Final Dilution->Treatment Dosing Cells Cancer Cell Seeding (HeLa, MCF-7, A549) Cells->Treatment Adhesion (24h) Readout Readout Assays Treatment->Readout Analysis IC50 & SI Calculation Readout->Analysis MTT MTT/CCK-8 (Metabolic Activity) Readout->MTT Annexin Annexin V/PI (Apoptosis) Readout->Annexin

Caption: Figure 1. Integrated workflow for Indolyl-CHA evaluation, ensuring solvent control and multi-parametric endpoint validation.

Pre-Analytical Preparation

Compound Solubilization & Stability

Indolyl-CHA is hydrophobic.[1] Improper solubilization will lead to micro-precipitation in aqueous media, causing false-negative results (due to low bioavailability) or false-positive toxicity (due to crystal formation lysing cells).

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade (≥99.9%).

  • Stock Concentration: Prepare a 20 mM master stock.

    • Calculation: Molecular Weight of Indolyl-CHA ≈ 214.3 g/mol . Dissolve 4.28 mg in 1 mL DMSO.

  • Storage: Aliquot into amber glass vials (indole rings are light-sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

Cell Line Selection Strategy

Select cell lines that represent different tissue origins and p53 statuses to evaluate selectivity.

Cell LineTissue Originp53 StatusRationale
A549 Lung CarcinomaWild-typeStandard for indole-based tubulin inhibitors.
MCF-7 Breast AdenocarcinomaWild-typeHigh metabolic rate; sensitive to ROS inducers.
HeLa Cervical CancerInactivated (HPV)Robust model for general cytotoxicity screening.
HDF / MRC-5 FibroblastsNormalCritical Control: Determines Selectivity Index (SI).

Core Protocol: Quantitative Cytotoxicity (MTT Assay)

This protocol uses the reduction of tetrazolium salts to assess metabolic activity.[2][3][4] For Indolyl-CHA, CCK-8 (WST-8) is preferred over traditional MTT if available, as it requires no solubilization step and reduces handling error. However, the standard MTT protocol is provided below as the universal benchmark.

Step-by-Step Methodology

1. Cell Seeding (Day 0):

  • Harvest cells in the exponential growth phase.

  • Seed density: 3,000 – 5,000 cells/well in 96-well plates (100 µL volume).

    • Note: Low density prevents contact inhibition from masking drug effects during the 72h assay.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

2. Compound Treatment (Day 1):

  • Serial Dilution: Prepare 2x concentrated solutions in complete media.

    • Range: 100 µM down to 0.1 µM (1:3 or 1:10 dilutions).

  • Vehicle Control: Media + DMSO matched to the highest drug concentration (Must be <0.5% v/v to avoid solvent toxicity).[5][6]

  • Positive Control: Paclitaxel (1 µM) or Doxorubicin (1 µM).

  • Add 100 µL of 2x drug solution to the wells (Final volume: 200 µL).

3. Incubation (Day 1–4):

  • Incubate for 72 hours . This duration captures at least 2–3 cell cycles, essential for observing anti-proliferative effects of indole derivatives.

4. Readout (Day 4):

  • Aspirate media carefully (indoles can detach loosely adherent mitotic cells).

  • Add 100 µL fresh media containing 0.5 mg/mL MTT .

  • Incubate 3–4 hours until purple formazan crystals are visible.

  • Remove media; add 150 µL DMSO to solubilize crystals.

  • Shake plate for 10 mins protected from light.

  • Measure Absorbance: OD 570 nm (Signal) and OD 630 nm (Background reference).

Data Analysis Formula


  • IC50 Determination: Plot log(concentration) vs. % Viability using non-linear regression (4-parameter logistic curve).

Mechanistic Validation: Apoptosis vs. Necrosis

If Indolyl-CHA shows low IC50 (<10 µM), you must determine if the mechanism is apoptotic (programmed) or necrotic (toxic rupture).

Protocol: Annexin V-FITC / PI Staining
  • Seed: 2 x 10⁵ cells/well in 6-well plates.

  • Treat: Incubate with Indolyl-CHA at the IC50 concentration for 24h.

  • Harvest: Collect supernatant (dead floaters) and trypsinized adherent cells.

  • Stain: Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Flow Cytometry Analysis:

    • Q3 (Annexin-/PI-): Live cells.[2][3][5][7][8]

    • Q4 (Annexin+/PI-): Early Apoptosis (Likely mechanism for Indoles).

    • Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.

Expected Signaling Pathway (Hypothetical)

Indole-cyclohexanamine derivatives typically modulate the microtubule network. The diagram below illustrates the probable mechanism of action to guide downstream Western Blot or PCR validation.

IndolylCHA_Mechanism Drug Indolyl-CHA (Intracellular) Tubulin Tubulin (Colchicine Site) Drug->Tubulin Binds Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Failure Bcl2 Bcl-2 (Phosphorylation) Arrest->Bcl2 Signaling Caspase Caspase-3/7 Activation Bcl2->Caspase Activates Apoptosis Apoptosis Caspase->Apoptosis

Caption: Figure 2.[9] Postulated Mechanism of Action. Indolyl-CHA likely inhibits tubulin polymerization, triggering the intrinsic apoptotic cascade.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Precipitation in wells Drug insolubility at high conc.Verify DMSO < 0.5%.[5][6][8][10] Check for turbidity immediately after dosing.
High Background OD Phenol red interference or serumUse phenol-red free media for MTT step; ensure complete aspiration.
Variability >15% Pipetting error or evaporationUse multi-channel pipettes; fill edge wells with PBS (evaporation barrier).
No IC50 convergence Range too narrowWiden dose range (e.g., 0.01 µM to 100 µM).

References

  • National Institutes of Health (NIH) / NCATS. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Singh, P., et al. (2018). Indole derivatives: A versatile scaffold in modern drug discovery.[11][12] (Contextual grounding on indole cytotoxicity). Retrieved from [Link](Note: Representative review of indole scaffold utility).

  • LifeTein. (2023). DMSO Usage in Cell Culture.[1][4][5][6][8][10] (Grounding for 0.5% limit). Retrieved from [Link]

  • Zhang, X., et al. (2008). Novel 2-step synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane inhibits cancer cell growth.[13] Cancer.[3][8][9][10][14] (Grounding for indole-cyclohexane mechanism). Retrieved from [Link]

Sources

Application

Intramolecular aminolactonization for the synthesis of furoindolin-2-one

Application Note: Intramolecular Aminolactonization for the Synthesis of Furoindolin-2-one Introduction & Strategic Significance The furo[2,3-b]indolin-2-one scaffold is a privileged structural motif found in a diverse a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Intramolecular Aminolactonization for the Synthesis of Furoindolin-2-one

Introduction & Strategic Significance

The furo[2,3-b]indolin-2-one scaffold is a privileged structural motif found in a diverse array of bioactive alkaloids, including Madindolines, Physostigmine analogs, and Lapidilectine B. These molecules exhibit potent biological activities ranging from acetylcholinesterase inhibition to reversal of multidrug resistance in cancer cells.

Synthetically, constructing the cis-fused 5,5-bicyclic system (the B-C rings) presents a challenge due to the reversible nature of the hemiaminal linkage and the high ring strain involved. While traditional methods rely on the oxidative cyclization of tryptophan derivatives (C3-activation), Intramolecular Aminolactonization represents a more sophisticated, convergent strategy. This approach involves the simultaneous formation of C-N and C-O bonds across an internal alkene or the direct oxidative coupling of an indole nitrogen and a pendant carboxylate.

This Application Note details two robust protocols for accessing this scaffold:

  • Method A (The Standard): Hypervalent Iodine-Mediated Oxidative Lactonization of Tryptophan Derivatives.

  • Method B (The Advanced): Pd-Catalyzed/Oxidative Aminolactonization of Alkenyl Anilines (Higuchi Protocol).

Mechanistic Pathways

Understanding the "Plummet" (electrophilic attack) is critical for protocol success. The reaction trajectory differs based on the starting material (Tryptophan vs. Alkenyl Aniline), but both converge on the furoindoline core.

ReactionMechanism Start_Trp N-Protected Tryptophan Inter_C3 Indolenine Intermediate (C3 Activation) Start_Trp->Inter_C3 Electrophilic Attack at C3 Start_Alkene Alkenyl Aniline (Carboxyl Tethered) Inter_N N-Iodinane Species (N Activation) Start_Alkene->Inter_N Oxidative N-Activation Reagent_PIDA PhI(OAc)2 (PIDA) Reagent_PIDA->Inter_C3 Reagent_PIDA->Inter_N Transition_Spiro Spiroindolenine Transition State Inter_C3->Transition_Spiro 5-exo-trig Transition_Cation Carbocation Intermediate Inter_N->Transition_Cation Alkene Attack on N Cyclization Carboxyl Trapping Transition_Spiro->Cyclization Rearrangement Transition_Cation->Cyclization C-O Bond Form Product Furo[2,3-b]indolin-2-one (Scaffold) Cyclization->Product

Figure 1: Mechanistic divergence between Tryptophan C3-activation and Alkenyl Aniline Aminolactonization.[1][2] Both pathways utilize hypervalent iodine to generate an electrophilic center that is trapped by the internal carboxylate.

Protocol A: Oxidative Lactonization of Tryptophan Derivatives

Best for: Rapid access to the core scaffold from commercially available amino acids.

This protocol utilizes Phenyliodine(III) diacetate (PIDA) to induce the cyclization of N-protected tryptophan. The reaction proceeds via an acetoxy-indolenine intermediate which is displaced by the internal carboxyl group.

Materials
  • Substrate: N-Cbz-L-Tryptophan (or N-Boc/N-Fmoc analogs).

  • Oxidant: Phenyliodine(III) diacetate (PIDA) [98%].

  • Solvent: Dichloromethane (DCM) (Anhydrous).

  • Quench: Saturated aq. NaHCO3, Saturated aq. Na2S2O3.

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve N-Cbz-L-Tryptophan (1.0 equiv, e.g., 1.0 mmol) in anhydrous DCM (0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice/water bath. Maintain an inert atmosphere (N2 or Ar).[3]

  • Oxidant Addition: Add PIDA (1.1 equiv) portion-wise over 5 minutes. Note: The solution typically turns pale yellow/orange.

  • Reaction: Stir at 0 °C for 1 hour, then allow the reaction to warm to room temperature (RT) and stir for an additional 2–4 hours.

    • Checkpoint: Monitor by TLC.[3][4][5] The starting material (more polar acid) should disappear, and a less polar spot (lactone) should appear.

  • Quench: Dilute the mixture with DCM. Pour into a separatory funnel containing a 1:1 mixture of sat. NaHCO3 and sat. Na2S2O3 (to reduce unreacted iodine species). Shake vigorously until the iodine color fades.

  • Workup: Separate the organic layer.[6] Extract the aqueous layer twice with DCM. Combine organics, dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient).

Expected Yield: 75–90% Stereochemistry: Retention of configuration at the


-carbon is generally observed, yielding the optically active furoindoline.

Protocol B: Intramolecular Aminolactonization of Alkenes (Higuchi Method)

Best for: Constructing complex propellane systems or when the indole C3 is fully substituted.

This method, adapted from Higuchi et al., performs a "double functionalization" of an internal alkene. It is particularly powerful for synthesizing Lapidilectine type precursors.

Materials
  • Substrate: 2-(Alkenyl)aniline derivative with a pendant carboxylic acid (e.g., derived from tryptamine/alkene condensation).

  • Oxidant: PIDA (1.2 equiv) OR Pd(OAc)2 (10 mol%) + PhI(OAc)2 (Stoichiometric).

  • Solvent: Acetonitrile (MeCN) or 2,2,2-Trifluoroethanol (TFE).

  • Additives: None for PIDA alone; NaOAc if using Pd-catalysis.

Step-by-Step Methodology (PIDA Mediated)
  • Dissolution: Dissolve the alkenyl-aniline-carboxylic acid substrate (1.0 equiv) in TFE (0.05 M). TFE is preferred for stabilizing the cation intermediates.

  • Oxidation: Add PIDA (1.2 equiv) in one portion at 0 °C .

  • Cyclization: Stir the mixture at 0 °C for 30 minutes, then warm to RT.

    • Observation: The reaction involves the oxidative activation of the aniline nitrogen, followed by nucleophilic attack of the alkene, generating a cation that is trapped by the carboxylate.[5]

  • Completion: Stir for 3–6 hours. Monitor by TLC for the disappearance of the alkene.[5]

  • Workup: Remove solvent in vacuo. Redissolve residue in EtOAc, wash with sat. NaHCO3 and brine.

  • Purification: Flash chromatography on silica gel.

Data Summary: Solvent & Protecting Group Effects

VariableConditionYield (Method A)Yield (Method B)Notes
Solvent DCM85% 40%Standard for Trp cyclization.
Solvent TFE (Trifluoroethanol)60%82% Stabilizes cations; essential for alkene attack.
Solvent MeCN70%65%Good general alternative.
N-PG Cbz (Carbobenzyloxy)88% N/AExcellent stability; UV active.
N-PG Boc (tert-Butyloxycarbonyl)65%N/AAcid labile; can degrade during workup if acidic.
N-PG Fmoc80%N/AGood for solid-phase applications.

Troubleshooting & Critical Parameters

Moisture Sensitivity
  • Issue: Hydrolysis of the furoindolinone ring (opening back to the oxindole-alcohol or tryptophan).

  • Solution: The furoindolin-2-one ring is a cyclic hemiaminal ether/lactone. It is relatively stable but can open under strong acidic or basic aqueous conditions. Perform workups rapidly and with buffered solutions (NaHCO3).

Over-Oxidation
  • Issue: Formation of dehydrogenated products (indoles) or oxidation at benzylic positions.

  • Solution: Strictly control stoichiometry (1.1–1.2 equiv PIDA). Do not use large excesses. If over-oxidation occurs, switch to PIFA (Phenyliodine(III) bis(trifluoroacetate)) at -40 °C for milder, more controlled activation.

Product Instability on Silica
  • Issue: Product decomposes or streaks during chromatography.

  • Solution: Pre-treat the silica gel with 1% Triethylamine (Et3N) in Hexanes to neutralize acidity, preventing acid-catalyzed ring opening.

References

  • Higuchi, K., et al. "Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One." International Journal of Molecular Sciences, 2021. Link

  • Zhang, H., et al. "Hypervalent Iodine-Mediated Oxidative Cyclization of Tryptophan Derivatives." Journal of Organic Chemistry, 2019. Link

  • Trost, B. M., & Zhang, Y. "Molybdenum-Catalyzed Asymmetric Allylation of 3-Alkyloxindoles: Application to the Formal Total Synthesis of (−)-Physostigmine." Journal of the American Chemical Society, 2006. Link

  • Marsden, S. P., et al. "Synthetic approaches to the furo[2,3-b]indoline ring system." Organic & Biomolecular Chemistry, 2013. Link

  • Shevlin, M., et al. "Concise Synthesis of Furo[2,3-b]indolines via [3,3]-Sigmatropic Rearrangement."[1] Organic Letters, 2020. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 2-(1H-indol-3-yl)cyclohexanamine Derivatives

Welcome to the technical support center for the synthesis of 2-(1H-indol-3-yl)cyclohexanamine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(1H-indol-3-yl)cyclohexanamine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthetic process. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the purity of your target compounds.

I. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis of 2-(1H-indol-3-yl)cyclohexanamine derivatives.

Q1: What are the primary synthetic routes to 2-(1H-indol-3-yl)cyclohexanamine derivatives?

The synthesis of this class of compounds typically involves a few key strategies, each with its own advantages and challenges. The most common approaches are:

  • Reductive Amination of 2-(1H-indol-3-yl)cyclohexanone: This is a widely used, two-step, one-pot method.[1] It involves the reaction of the corresponding ketone with an amine to form an imine intermediate, which is then reduced to the desired amine.[1][2]

  • Friedel-Crafts Alkylation of Indole: This method involves the reaction of an indole with a suitable cyclohexyl electrophile.[3][4] The reaction is typically catalyzed by a Lewis acid.[4]

  • Pictet-Spengler Reaction: While more commonly used for the synthesis of tetrahydro-β-carbolines, modifications of this reaction can be adapted to form the desired cyclohexanamine ring system, particularly when starting with tryptamine derivatives.[5][6][7]

Q2: I'm observing low yields in my reductive amination reaction. What are the likely causes?

Low yields in reductive amination can be attributed to several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the concentration of reactants are critical parameters that need to be optimized.[8][9]

  • Inefficient Imine Formation: The equilibrium between the ketone/amine and the imine/water can be unfavorable. The removal of water, either by azeotropic distillation or the use of a dehydrating agent, can drive the reaction towards imine formation.

  • Choice of Reducing Agent: The reactivity of the reducing agent is crucial. Milder reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the imine in the presence of the ketone.[1]

  • Steric Hindrance: Bulky substituents on either the indole nucleus or the cyclohexanone ring can hinder the approach of the amine or the reducing agent.[8]

  • Side Reactions: The starting materials or the product might be unstable under the reaction conditions, leading to decomposition or the formation of byproducts.

Q3: How do I choose the appropriate catalyst for a Friedel-Crafts alkylation of indole?

The choice of a Lewis acid catalyst is critical for a successful Friedel-Crafts reaction.[4] Common catalysts include AlCl₃, FeCl₃, ZnCl₂, and BF₃·OEt₂. The strength of the Lewis acid should be matched to the reactivity of the indole and the electrophile. Overly strong Lewis acids can lead to polymerization or decomposition of the indole. For sensitive substrates, milder catalysts or the use of a protic acid co-catalyst might be beneficial. Recent advances have also focused on the use of more environmentally friendly and reusable catalysts.[10]

Q4: My purification by column chromatography is proving difficult. What are some common issues and solutions?

Purification of these amine derivatives can be challenging due to their basic nature, which can lead to tailing on silica gel. Here are some troubleshooting tips:

  • TLC Analysis Issues: If you observe streaking or inseparable spots on your TLC plates, it's an indication of potential issues with the column chromatography.[11]

  • Eluent System Modification: Adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent system can significantly improve peak shape and separation by neutralizing the acidic sites on the silica gel.[11]

  • Alternative Stationary Phases: If silica gel proves ineffective, consider using alumina (basic or neutral) or reverse-phase chromatography (C18).

  • Salt Formation and Extraction: Converting the amine to its hydrochloride salt by treatment with HCl in a suitable solvent (like ether or dioxane) can facilitate purification by crystallization. The free base can then be regenerated by treatment with a base.

II. Troubleshooting Guide

This section provides a structured approach to troubleshooting specific problems you might encounter during your synthesis.

Problem 1: Low or No Product Formation
Potential Cause Diagnostic Check Recommended Solution
Poor Quality of Starting Materials Verify the purity of your indole, cyclohexanone derivative, and amine by NMR, GC-MS, or other appropriate analytical techniques.Purify starting materials by recrystallization, distillation, or chromatography. Ensure they are dry and free of impurities that could poison the catalyst or lead to side reactions.[8]
Incorrect Reaction Temperature Monitor the internal reaction temperature. Ensure it aligns with established protocols or your optimization studies.Systematically vary the temperature. Some reactions require heating to overcome activation barriers, while others need to be run at low temperatures to prevent side reactions or decomposition.[8]
Ineffective Catalyst Check the age and storage conditions of your catalyst. Lewis acids can be deactivated by moisture.Use a fresh batch of catalyst. For Lewis acids, ensure anhydrous conditions are maintained throughout the reaction. Consider screening different catalysts to find the most effective one for your specific substrate.[5][8]
Improper Reaction Time Monitor the reaction progress by TLC or LC-MS at regular intervals.Optimize the reaction time. Reactions that are run for too short a period may not go to completion, while excessively long reaction times can lead to product decomposition.[8]
Problem 2: Formation of Multiple Products/Side Reactions
Potential Cause Diagnostic Check Recommended Solution
Over-alkylation in Friedel-Crafts Reaction Analyze the crude reaction mixture by LC-MS or NMR to identify poly-alkylated species.Use a less reactive electrophile or a milder Lewis acid. Running the reaction at a lower temperature can also improve selectivity. Using an excess of the indole can also favor mono-alkylation.[4]
Formation of Regioisomers Characterize the different product spots by NMR (e.g., NOE experiments) or X-ray crystallography to determine the position of substitution.The regioselectivity of indole alkylation (C2 vs. C3) can be influenced by the substituents on the indole ring and the reaction conditions.[4] Protecting the indole nitrogen with a suitable protecting group can direct alkylation to the C3 position.[8]
Aldol Condensation of Cyclohexanone Look for byproducts with higher molecular weights corresponding to the self-condensation of the starting ketone.This is more likely to occur under basic or strongly acidic conditions.[8] If possible, use milder reaction conditions. For reductive amination, forming the imine first under neutral or slightly acidic conditions before adding the reducing agent can minimize this side reaction.
Oxidation of Indole or Product Observe if the reaction mixture darkens significantly over time. Analyze for oxidized byproducts.Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

III. Experimental Protocols & Data

Protocol 1: General Procedure for Reductive Amination

This protocol provides a general guideline. Optimal conditions may vary depending on the specific substrates.

  • Imine Formation: To a solution of the 2-(1H-indol-3-yl)cyclohexanone derivative (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane) at room temperature, add the desired amine (1.1-1.5 eq). If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.1-1.5 eq) to liberate the free amine. Stir the mixture for 1-4 hours to allow for imine formation. The progress can be monitored by the disappearance of the ketone spot on TLC.

  • Reduction: Cool the reaction mixture to 0 °C. Add the reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or sodium triacetoxyborohydride) (1.5-2.0 eq) portion-wise.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until the imine is consumed (as monitored by TLC or LC-MS). Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (often with a small percentage of triethylamine in the eluent) or by crystallization.

Table 1: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentReactivitypH RangeCommon SolventsKey Considerations
Sodium Borohydride (NaBH₄) ModerateBasicAlcohols (MeOH, EtOH)Can reduce aldehydes and ketones.
Sodium Cyanoborohydride (NaBH₃CN) MildAcidic (pH 3-6)Alcohols, THF, ACNSelective for imines in the presence of ketones. Toxic cyanide byproduct.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) MildNeutral to slightly acidicCH₂Cl₂, DCE, THFNon-toxic, selective for imines and aldehydes.

IV. Visualization of Key Processes

Workflow for Troubleshooting Low Yield in Reductive Amination

Caption: Decision tree for troubleshooting low yields in reductive amination.

Simplified Mechanism of Friedel-Crafts Alkylation of Indole

Friedel_Crafts_Mechanism cluster_0 Carbocation Formation cluster_1 Electrophilic Attack R-X R-X (Alkyl Halide) Carbocation R⁺ (Carbocation) R-X->Carbocation + Lewis Acid Lewis_Acid Lewis Acid (e.g., AlCl₃) Complex [X-AlCl₃]⁻ Indole Indole Intermediate Sigma Complex Indole->Intermediate + R⁺ Product 3-Alkylindole Intermediate->Product - H⁺

Caption: Key steps in the Friedel-Crafts alkylation of indole.

V. References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Indole Alkaloid Synthesis.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.

  • ResearchGate. (n.d.). Optimization of Acidic Protocols for Pictet− Spengler Reaction.

  • Google Patents. (n.d.). US4384142A - Production of cyclohexylamine.

  • Organic Chemistry Portal. (2005). Enantioselective Alkylation of the Indole Nucleus (2/2): Friedel-Crafts reaction.

  • BenchChem. (2025). Technical Support Center: Optimizing the Pictet-Spengler Synthesis of Eudistomins.

  • MDPI. (n.d.). Synthesis of Indole Alkaloids.

  • PMC. (n.d.). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates.

  • Reddit. (2021). Problems with Fischer indole synthesis.

  • MDPI. (n.d.). Friedel–Crafts-Type Alkylation of Indoles in Water Using Amphiphilic Resin-Supported 1,10-Phenanthroline–Palladium Complex under Aerobic Conditions.

  • PMC. (n.d.). Reductive aminations by imine reductases: from milligrams to tons.

  • MDPI. (n.d.). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency.

  • JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-(1H-indol-3-yl)cyclohexanamine

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(1H-indol-3-yl)cyclohexanamine. This resource provides in-depth troubleshooting advice and d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(1H-indol-3-yl)cyclohexanamine. This resource provides in-depth troubleshooting advice and detailed protocols to address the solubility challenges commonly encountered with this compound in biological assays. Our goal is to empower you with the scientific understanding and practical tools necessary to achieve accurate and reproducible results.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and properties of 2-(1H-indol-3-yl)cyclohexanamine.

Q1: Why is my 2-(1H-indol-3-yl)cyclohexanamine difficult to dissolve in aqueous buffers?

A1: The solubility of 2-(1H-indol-3-yl)cyclohexanamine in aqueous media is limited by its molecular structure. The molecule contains two significant non-polar, hydrophobic regions: the indole ring and the cyclohexane ring. These structures are not well-solvated by polar water molecules, leading to low aqueous solubility. While the cyclohexanamine portion of the molecule is basic and can be protonated to increase solubility, the large hydrophobic scaffold is the dominant factor in neutral pH solutions.

Q2: What are the key physicochemical properties of 2-(1H-indol-3-yl)cyclohexanamine that I should be aware of?

A2: While experimental data for this specific molecule is not widely published, we can infer key properties from its structural components.

PropertyPredicted Value/CharacteristicImplication for Solubility
Molecular Weight 214.31 g/mol Moderate molecular weight, typical for small molecule drugs.
XLogP3-AA ~2.6[1]This positive value indicates a degree of lipophilicity (preference for fatty environments over aqueous ones), contributing to poor water solubility.
pKa (predicted) ~10.6 (for the cyclohexanamine group)[2][3]The amine group is basic and will be protonated at pH values significantly below its pKa. This is the key to enhancing its solubility via pH adjustment.
Appearance Beige or off-white crystalline powder[4]As a crystalline solid, it may require energy to break the crystal lattice, which can also contribute to dissolution difficulties.
Q3: I dissolved the compound in DMSO, but it precipitated when I diluted it into my cell culture medium. What happened?

A3: This common phenomenon is known as "crashing out" or precipitation. Your compound is soluble in a high concentration of an organic co-solvent like Dimethyl Sulfoxide (DMSO). However, when you dilute this stock solution into an aqueous buffer or cell culture medium, the percentage of the organic solvent dramatically decreases. The aqueous environment cannot maintain the solubility of the hydrophobic compound at that concentration, causing it to precipitate out of the solution.[5] This can lead to inaccurate and unreliable results in your assay.

II. Troubleshooting Guide: Step-by-Step Solubilization Strategies

If you are encountering solubility issues, follow this tiered approach. Start with the simplest method and proceed to more complex techniques as needed.

Workflow for Solubilization Strategy Selection

Solubilization Workflow start Start: Compound Precipitation Observed stock_prep Step 1: Prepare a Concentrated Stock in an Organic Solvent start->stock_prep dilution Step 2: Dilute Stock into Aqueous Buffer stock_prep->dilution precip_check Does it precipitate? dilution->precip_check success Success! Proceed with Assay precip_check->success No troubleshoot Troubleshoot Further precip_check->troubleshoot Yes ph_adjust Strategy A: pH Adjustment (Acidification) troubleshoot->ph_adjust cyclodextrin Strategy B: Use of Cyclodextrins troubleshoot->cyclodextrin co_solvent Strategy C: Optimize Co-solvent Concentration troubleshoot->co_solvent

Caption: Decision tree for addressing solubility issues.

Strategy A: pH-Dependent Solubilization

Scientific Rationale: The cyclohexanamine moiety of 2-(1H-indol-3-yl)cyclohexanamine is basic. By lowering the pH of your aqueous solution, you can protonate the amine group (-NH2) to form a positively charged ammonium salt (-NH3+). This salt form is significantly more polar and, therefore, more soluble in water.[6]

Protocol: pH Adjustment
  • Prepare a high-concentration stock solution in DMSO. For example, dissolve the compound at 10-50 mM in 100% DMSO. Gentle warming or sonication may aid dissolution.

  • Prepare your target biological buffer.

  • Adjust the pH of the buffer. Before adding the compound, lower the pH of your final assay buffer. A pH of 5.0-6.5 is a good starting point. Use sterile, dilute HCl to adjust the pH.

    • Important: Ensure that the final pH is compatible with your biological assay (e.g., enzyme activity, cell viability). Run a pH control experiment to confirm that the pH change itself does not affect your results.

  • Perform a serial dilution. Dilute your DMSO stock solution directly into the pH-adjusted buffer. It is crucial to add the DMSO stock to the buffer and not the other way around, to minimize precipitation.[7]

  • Observe for precipitation. If the solution remains clear, you can proceed with your assay.

Strategy B: Utilizing Cyclodextrins

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble molecules, like the indole and cyclohexane rings of your compound, forming an inclusion complex.[5][8] This complex has a water-soluble exterior, effectively increasing the apparent aqueous solubility of the guest molecule.[9]

Protocol: Cyclodextrin-Mediated Solubilization
  • Select a cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for enhancing the solubility of various drugs for in vitro studies.[10]

  • Prepare a cyclodextrin solution. Dissolve HP-β-CD in your aqueous assay buffer to create a stock solution (e.g., 10-50 mM).

  • Method 1: Direct Dissolution

    • Attempt to dissolve the powdered 2-(1H-indol-3-yl)cyclohexanamine directly into the HP-β-CD solution. This may require stirring for an extended period or sonication.

  • Method 2: Kneading/Slurry Method

    • Place the powdered compound in a glass vial.

    • Add a small amount of the HP-β-CD solution to form a paste.

    • Knead the paste thoroughly with a spatula for 15-20 minutes.

    • Gradually add the remaining HP-β-CD solution while continuously mixing to achieve the final desired concentration.

  • Filter the solution. Use a 0.22 µm filter to remove any undissolved particles before use in your assay.

    • Note: Always run a vehicle control with the cyclodextrin alone to ensure it does not interfere with your assay.

Strategy C: Co-solvent System Optimization

Scientific Rationale: While high concentrations of organic solvents can be toxic to cells or interfere with enzyme activity, a minimal, optimized concentration of a co-solvent can sometimes be sufficient to maintain solubility in the final assay volume.[7]

Protocol: Co-solvent Titration
  • Prepare a high-concentration stock in 100% DMSO (e.g., 50 mM).

  • Determine the maximum tolerable DMSO concentration for your assay. This is typically between 0.1% and 1% for cell-based assays. Run a vehicle control with varying DMSO concentrations to find the highest percentage that does not affect your experimental outcome.

  • Calculate the required dilution. Based on your desired final compound concentration and the maximum tolerable DMSO concentration, calculate the necessary dilution factor.

    • Example: If your highest desired compound concentration is 100 µM and the maximum allowable DMSO is 0.5%, you would need a 20 mM stock solution in DMSO (100 µM / 0.005 = 20,000 µM or 20 mM).

  • Test alternative co-solvents. If DMSO is not suitable, other water-miscible organic solvents can be tested, such as ethanol or N,N-Dimethylformamide (DMF), depending on assay compatibility.

III. Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation Phase cluster_solubilization Solubilization & Dilution cluster_assay Assay & Control Phase start Powdered Compound stock_sol Prepare 10-50 mM Stock in 100% DMSO start->stock_sol assay_buffer Prepare Assay Buffer ph_mod Option A: Adjust Buffer pH to 5.0-6.5 assay_buffer->ph_mod cyclo_mod Option B: Add HP-β-CD to Buffer assay_buffer->cyclo_mod direct_dil Option C: Use Buffer as is assay_buffer->direct_dil dilute Serially dilute DMSO stock into chosen buffer ph_mod->dilute cyclo_mod->dilute direct_dil->dilute add_to_assay Add diluted compound to assay plate dilute->add_to_assay vehicle_control Add vehicle control (Buffer + max %DMSO) dilute->vehicle_control run_assay Incubate and Run Assay add_to_assay->run_assay vehicle_control->run_assay

Caption: Step-by-step experimental workflow for solubilization.

IV. Summary and Recommendations

StrategyProsConsBest For
pH Adjustment Simple, cost-effective. Leverages the basic nature of the compound.Potential for pH to interfere with the biological system.Enzyme assays or cell-free systems that are stable at slightly acidic pH.
Cyclodextrins Biocompatible, highly effective for encapsulating hydrophobic moieties.Can be more expensive. May have its own biological effects that need to be controlled for.Cell-based assays where pH modification is not possible.
Co-solvent Optimization Straightforward dilution from a standard DMSO stock.Limited by the toxicity of the organic solvent. May not be sufficient for higher concentrations.High-throughput screening where final compound concentrations are low.

Final Recommendation: For 2-(1H-indol-3-yl)cyclohexanamine, begin with Strategy A: pH Adjustment , as it directly addresses the chemical nature of the molecule and is the simplest to implement. If your assay is sensitive to pH changes, Strategy B: Utilizing Cyclodextrins is the next best approach.

V. References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: Strategies for bioassay optimization. Drug Discovery Today, 11(11-12), 446–451.

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.

  • Patel, J., et al. (2020). Formulating Immediate-Release Tablets for Poorly Soluble Drugs. Drug Development & Delivery.

  • Lee, J. C., et al. (2013). pH dependence of amino acid solubility. ResearchGate.

  • Jicsinszky, L. (2015). Can I use Cyclodextrin to improve the solubility of a compound? ResearchGate.

  • Pinho, E., et al. (2014). Cyclodextrins as encapsulation agents for plant bioactive compounds. Carbohydrate Polymers, 101, 121-135.

  • Tiwari, G., et al. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.

  • Avdeef, A. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. Pharmaceutical Research, 21(8), 1447-1455.

  • Singh, A. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(3).

  • Sharma, D., & Singh, N. (2025). Formulation strategies for poorly soluble drugs. ResearchGate.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15109272, cis-(1R,2R)-2-(1H-indol-3-yl)cyclohexan-1-amine. Retrieved from [Link].

  • Lipinski, C. A. (2006). Samples in DMSO: What an end user needs to know. LRIG, New Jersey.

  • Al-Ostath, A., et al. (2025). Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. Journal of Medicinal and Nanomaterials Chemistry.

  • Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link]

  • Wang, R. L., et al. (2022). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. Toxics, 11(1), 16.

  • U.S. Patent No. US10421941B2. (2019). Process for improving the solubility of cell culture media. Google Patents.

  • Khatib, S., et al. (2005). Experimental Procedures Cyclohexene to cis-1,2-cyclohexanediol. Bioorganic & Medicinal Chemistry, 13, 433-441.

  • vCalc. (2021). pKa of Cyclohexylamine. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of 2-Phenylcyclopropylmethylamines as Selective Serotonin 2C Receptor Agonists

Welcome to the technical support center for the optimization of 2-phenylcyclopropylmethylamines as selective serotonin 2C (5-HT2C) receptor agonists. This guide is designed for researchers, medicinal chemists, and pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of 2-phenylcyclopropylmethylamines as selective serotonin 2C (5-HT2C) receptor agonists. This guide is designed for researchers, medicinal chemists, and pharmacologists actively engaged in the development of novel therapeutics targeting the 5-HT2C receptor. Here, we address common challenges and frequently asked questions encountered during the synthesis, in vitro characterization, and in vivo evaluation of this promising class of compounds. Our goal is to provide you with the technical insights and practical troubleshooting strategies necessary to accelerate your research and development efforts.

Part 1: Synthesis and Stereochemical Considerations

The 2-phenylcyclopropylmethylamine scaffold is a privileged structure for CNS drug design, but its synthesis and stereochemical control can present significant challenges.[1] This section provides guidance on overcoming common synthetic hurdles and ensuring the stereochemical integrity of your compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of the 2-phenylcyclopropylmethylamine core?

A1: The construction of the cyclopropane ring is often the most challenging step. Difficulties can arise from low yields, poor diastereoselectivity (cis/trans isomerism), and harsh reaction conditions that are incompatible with sensitive functional groups on the phenyl ring. For instance, in the synthesis of fluorinated derivatives, the cyclopropanation of vinyl fluorides can result in mixtures of trans and cis isomers that are difficult to separate.[2] Another common issue is the introduction of the aminomethyl group, where direct reduction of a nitrile or amide can sometimes be problematic. A multi-step sequence involving conversion to an alcohol, followed by a Mitsunobu reaction and subsequent reduction, may be necessary to achieve higher yields and purity.[2]

Q2: How critical is stereochemistry for 5-HT2C receptor activity and selectivity?

A2: Stereochemistry is paramount. The relative orientation of the phenyl and aminomethyl groups on the cyclopropane ring (cis vs. trans) and the absolute configuration (R/S) of the chiral centers significantly impact potency and selectivity. Generally, the trans isomers of 2-phenylcyclopropylmethylamines exhibit greater potency at the 5-HT2C receptor compared to their cis counterparts. Furthermore, the biological activity often resides in a single enantiomer. Therefore, the separation of stereoisomers is a critical step in the optimization process.

Q3: What are the most effective methods for separating the stereoisomers of 2-phenylcyclopropylmethylamines?

A3: A combination of chromatographic techniques is typically employed.

  • Diastereomer Separation: If your synthesis yields a mixture of cis and trans isomers, these can often be separated using standard column chromatography due to their different physical properties.

  • Enantiomer Resolution: Once the desired diastereomer (usually the trans-racemate) is isolated, the enantiomers can be separated using chiral HPLC. Alternatively, classical resolution through the formation of diastereomeric salts with a chiral acid or base can be an effective, albeit sometimes more laborious, method.[3]

Troubleshooting Guide: Synthesis
Problem Potential Cause(s) Recommended Solution(s)
Low yield in cyclopropanation step. - Inefficient catalyst.- Unstable diazo compound.- Side reactions.- Screen different transition metal catalysts (e.g., Rh(II), Cu(I) complexes).- Optimize the rate of addition of the diazo compound.- Adjust reaction temperature and solvent.
Poor diastereoselectivity (undesired cis/trans ratio). - Non-stereoselective cyclopropanation method.- Steric or electronic effects of substituents.- Employ a stereoselective catalyst or chiral auxiliary.- Modify the synthetic route to favor the formation of the desired isomer.
Difficulty in separating stereoisomers. - Similar polarity of isomers.- Lack of a suitable chiral stationary phase.- For diastereomers, explore different solvent systems for column chromatography.- For enantiomers, screen a variety of chiral HPLC columns (e.g., polysaccharide-based).- Consider derivatization to enhance separability.[4]
Unexpected side products during functional group manipulation. - Incompatible reagents.- Harsh reaction conditions.- Utilize milder reagents and protecting group strategies.- Carefully monitor reaction progress by TLC or LC-MS to avoid over-reaction or degradation.

Part 2: In Vitro Pharmacology and Selectivity Profiling

Accurate determination of a compound's potency, efficacy, and selectivity is crucial for guiding the optimization process. This section addresses common issues encountered in in vitro assays for 5-HT2C receptor agonists.

Frequently Asked Questions (FAQs)

Q1: What are the standard in vitro assays for characterizing 5-HT2C receptor agonists?

A1: The primary assays include:

  • Radioligand Binding Assays: These assays, often using radiolabeled antagonists like [³H]-mesulergine, are used to determine the binding affinity (Ki) of your compound for the 5-HT2C receptor.[5]

  • Functional Assays: These assays measure the cellular response to receptor activation. For the Gq-coupled 5-HT2C receptor, common readouts are:

    • Calcium Flux Assays: Measure the increase in intracellular calcium concentration upon agonist stimulation.[6]

    • Inositol Phosphate (IP) Accumulation Assays: Quantify the production of inositol monophosphate (IP1), a stable downstream metabolite of IP3.[7][8]

Q2: My compound shows high affinity in the binding assay but low potency in the functional assay. What could be the reason?

A2: This discrepancy can arise from several factors:

  • Partial Agonism: Your compound may be a partial agonist, meaning it binds with high affinity but elicits a submaximal response compared to a full agonist like serotonin.

  • Functional Selectivity (Biased Agonism): The compound might preferentially activate a signaling pathway not captured by your primary functional assay (e.g., β-arrestin recruitment versus G-protein signaling).[9]

  • Assay Artifacts: Issues with cell health, receptor expression levels, or assay conditions can lead to an underestimation of functional potency.

Q3: How can I ensure I'm accurately measuring selectivity against 5-HT2A and 5-HT2B receptors?

A3: Achieving and confirming high selectivity is a major challenge due to the high homology between 5-HT2 receptor subtypes.[10][11] It is essential to:

  • Run parallel assays: Test your compounds against all three receptor subtypes (5-HT2A, 5-HT2B, and 5-HT2C) under identical experimental conditions.

  • Use validated cell lines: Employ cell lines with stable and well-characterized expression of each receptor subtype.

  • Determine functional selectivity: A compound that is a potent agonist at 5-HT2C might be a weak partial agonist or an antagonist at 5-HT2A and 5-HT2B. Therefore, assessing functional activity is more informative than relying solely on binding affinity.

Troubleshooting Guide: In Vitro Assays
Problem Potential Cause(s) Recommended Solution(s)
High background or poor signal-to-noise in calcium flux assay. - Uneven cell plating.- Dye loading issues (e.g., hydrolysis of Fluo-4 AM).- Cell stress or death.- Autofluorescence of the compound.- Ensure a uniform cell monolayer.- Optimize dye concentration and incubation time.- Use a positive control (e.g., ionomycin) to confirm cell viability and dye loading.[12]- Run a compound-only control to check for autofluorescence.
High variability between replicate wells in IP1 assay. - Inconsistent cell numbers.- Pipetting errors.- Edge effects on the microplate.- Use a cell counter for accurate seeding.- Employ automated liquid handling for improved precision.- Avoid using the outer wells of the plate or ensure proper plate sealing and incubation.
Inconsistent EC50 values for the same compound. - Passage number of cells affecting receptor expression.- Variation in serum batches or other media components.- Agonist degradation.- Use cells within a defined passage number range.- Qualify new batches of serum and media.- Prepare fresh agonist solutions for each experiment.
Apparent lack of selectivity in initial screens. - Compound promiscuity.- Off-target effects at high concentrations.- Confirm the identity and purity of the compound.- Perform full dose-response curves to accurately determine potency at each receptor subtype.- Consider counter-screening against a broader panel of receptors to identify other potential off-targets.[13]

Part 3: In Vivo Evaluation and ADMET Profiling

The ultimate test of a potential therapeutic is its performance in relevant in vivo models. This section provides guidance on common in vivo assays and potential ADMET liabilities for 2-phenylcyclopropylmethylamines.

Frequently Asked Questions (FAQs)

Q1: What are the key in vivo models for assessing the therapeutic potential of 5-HT2C agonists?

A1: The choice of model depends on the therapeutic indication:

  • Obesity: Models of feeding behavior in rodents are commonly used. Acute administration should produce a dose-dependent decrease in food intake.[14] Chronic administration in diet-induced obese or genetically obese (e.g., Zucker rats) models can assess effects on body weight gain.[14][15]

  • Schizophrenia: The amphetamine-induced hyperactivity model is frequently used to assess antipsychotic-like activity. An effective compound should reduce the hyperlocomotion caused by amphetamine.[9][16][17]

Q2: My compound is potent in vitro but shows poor efficacy in vivo. What are the likely reasons?

A2: This is a common challenge in drug development and can be attributed to poor pharmacokinetic properties:

  • Low Bioavailability: The compound may be poorly absorbed after oral administration.

  • Poor Brain Penetration: The compound may not efficiently cross the blood-brain barrier to reach its CNS target.

  • Rapid Metabolism: The compound may be quickly metabolized and cleared from the body, resulting in insufficient target engagement.

Q3: Are there any known ADMET liabilities associated with the 2-phenylcyclopropylmethylamine scaffold?

A3: While the scaffold itself is considered privileged for CNS targets, certain liabilities should be monitored.[1] The basic amine functionality can sometimes lead to off-target interactions with other aminergic GPCRs or ion channels. Additionally, metabolism of the cyclopropyl ring or other parts of the molecule could potentially lead to the formation of reactive metabolites, although this is not a widely reported issue for this specific class of compounds.[18] Early in vitro ADMET profiling, including metabolic stability in liver microsomes and CYP450 inhibition assays, is highly recommended.

Troubleshooting Guide: In Vivo and ADMET
Problem Potential Cause(s) Recommended Solution(s)
High variability in animal behavior studies. - Inconsistent dosing.- Stress in the animals.- Genetic background of the animal strain.[19]- Ensure accurate and consistent administration of the compound.- Acclimatize animals to the testing environment.- Use a well-characterized and consistent animal strain.
Lack of dose-response in feeding studies. - Saturated effect at the lowest dose tested.- Compound may affect satiety rather than overall food intake.- Test a wider range of doses, including lower concentrations.- Analyze feeding microstructure (meal size, duration, frequency) to understand the behavioral mechanism.[20]
Poor brain penetration. - High polarity or molecular weight.- Efflux by transporters at the blood-brain barrier (e.g., P-glycoprotein).- Modify the structure to increase lipophilicity (within an optimal range).- Conduct in vitro assays to determine if the compound is a substrate for efflux transporters.
High metabolic clearance. - Susceptible metabolic "soft spots" in the molecule.- Identify the sites of metabolism through metabolite identification studies.- Modify the structure at these positions (e.g., by introducing fluorine) to block metabolism.

Visualizations and Data

Signaling Pathway of 5-HT2C Receptor Agonists

G cluster_membrane Cell Membrane cluster_cytosol Agonist 2-Phenylcyclopropyl- methylamine Agonist Receptor 5-HT2C Receptor Agonist->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Response Cellular Response (e.g., Neuronal Excitability) Ca->Response Modulates PKC->Response Phosphorylates Targets

Caption: Canonical Gq signaling pathway activated by 5-HT2C receptor agonists.

Experimental Workflow for Agonist Characterization

G cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Syn Synthesis of Racemic Mixture Sep Diastereomer & Enantiomer Separation Syn->Sep Bind Binding Affinity (Ki) 5-HT2A, 2B, 2C Sep->Bind Func Functional Potency (EC50) Calcium Flux / IP1 Assay Bind->Func Select Determine Selectivity (Ki & EC50 Ratios) Func->Select PK Pharmacokinetics (Brain Penetration, t½) Select->PK Promising Selectivity PD Pharmacodynamics (e.g., Feeding, Locomotion) PK->PD Lead Lead Candidate PD->Lead Good Efficacy & PK/PD Profile

Caption: A typical workflow for the characterization of novel 5-HT2C agonists.

Representative SAR Data for 2-Phenylcyclopropylmethylamines
Compound Modification 5-HT2C EC50 (nM) Selectivity vs. 5-HT2A Selectivity vs. 5-HT2B Reference
(+)-1 2-OCH3, 5-F on phenyl23GoodGood[9]
(+)-2 N-benzyl substitution24HighFully Selective[9]
(+)-3 2-cyclopropylmethoxy, 5-F21ModerateModerate[13]
(+)-4 2-allyloxy, 5-Cl4.289-foldNo Activity[21]

This table presents a simplified summary of structure-activity relationship (SAR) data from the literature. Selectivity is often reported as a fold-difference in EC50 or Ki values.

References

  • Cheng, J., Ganno, M., & Kozikowski, A. P. (2015). Optimization of 2-Phenylcyclopropylmethylamines as Selective Serotonin 2C Receptor Agonists and Their Evaluation as Potential Antipsychotic Agents. Journal of Medicinal Chemistry, 58(4), 1992–2006. [Link]

  • Cheng, J., & Kozikowski, A. P. (2015). We Need 2C but Not 2B: Developing Serotonin 2C (5-HT2C) Receptor Agonists for the Treatment of CNS Disorders. ChemMedChem, 10(12), 1985–1992. [Link]

  • Kim, K., & Cheon, S. H. (2025). Targeting the 5-HT2A Receptor for Developing Psychedelic Drugs and Beyond. Journal of Medicinal Chemistry. [Link]

  • Canal, C. E., & Murnane, K. S. (2017). Support for 5-HT2C receptor functional selectivity in vivo utilizing structurally diverse, selective 5-HT2C receptor ligands and the 2,5-dimethoxy-4-iodoamphetamine elicited head-twitch response model. Pharmacology Biochemistry and Behavior, 161, 31-38. [Link]

  • Kos, T., Popik, P., & Pietraszek, M. (2022). Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats. Journal of Integrative Neuroscience, 21(1), 17. [Link]

  • Grzelak, M. E., & Olszewski, P. K. (2023). 5-HT2C Receptor Stimulation in Obesity Treatment: Orthosteric Agonists vs. Allosteric Modulators. International Journal of Molecular Sciences, 24(6), 5695. [Link]

  • Grzelak, M. E., & Olszewski, P. K. (2023). 5-HT2C Receptor Stimulation in Obesity Treatment: Orthosteric Agonists vs. Allosteric Modulators. PubMed. [Link]

  • Jensen, N. H., et al. (2019). A new class of 5-HT2A/5-HT2C receptor inverse agonists: Synthesis, molecular modeling, in vitro and in vivo pharmacology of novel 2-aminotetralins. British Journal of Pharmacology, 176(18), 3566-3580. [Link]

  • Kos, T., Popik, P., & Pietraszek, M. (2022). Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats. IMR Press. [Link]

  • Chen, R., et al. (2013). Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background. Frontiers in Behavioral Neuroscience, 7, 136. [Link]

  • Halford, J. C. G., & Blundell, J. E. (2003). 5HT2C Receptor Agonists as Potential Drugs for the Treatment of Obesity. Current Topics in Medicinal Chemistry, 3(8), 859-867. [Link]

  • Li, M., et al. (2024). Behavioral manifestations and underlying mechanisms of amphetamine in constructing animal models of mania: a comprehensive review. Frontiers in Psychiatry, 15, 1359648. [Link]

  • Farooqi, I. S., et al. (2022). Serotonin 2C Receptor Associated With Obesity and Maladaptive Behavior. The Journal of Clinical Investigation, 132(24), e162813. [Link]

  • Rosenzweig-Lipson, S., et al. (2006). Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503. The Journal of Pharmacology and Experimental Therapeutics, 316(2), 853-861. [Link]

  • Li, M., et al. (2024). Behavioral manifestations and underlying mechanisms of amphetamine in constructing animal models of mania: a comprehensive review. PMC. [Link]

  • Zhang, G., et al. (2019). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. European Journal of Medicinal Chemistry, 182, 111626. [Link]

  • Chen, Y., et al. (2023). 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as D3R-Selective Ligands for 3D-QSAR, Docking and Molecular Dynamics Simulation Studies. Molecules, 28(11), 4410. [Link]

  • Cheng, J., et al. (2017). Discovery of N-Substituted (2-Phenylcyclopropyl)methylamines as Functionally Selective Serotonin 2C Receptor Agonists for Potential Use as Antipsychotic Medications. Journal of Medicinal Chemistry, 60(14), 6273–6288. [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

  • Herrick-Davis, K., et al. (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PLOS ONE, 13(8), e0203167. [Link]

  • Wold, E. A., et al. (2019). Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development. Current Topics in Medicinal Chemistry, 19(15), 1335-1353. [Link]

  • Wold, E. A., et al. (2019). Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development. PubMed. [Link]

  • ResearchGate. (2019). Why fluo4-AM Calcium assay is not working?. [Link]

  • Alam, M. M., et al. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. Bioorganic Chemistry, 148, 107336. [Link]

  • Willner, P. (1985). Serotonin receptor changes after chronic antidepressant treatments: ligand binding, electrophysiological, and behavioral studies. Psychopharmacology, 85(4), 343-350. [Link]

  • Wikipedia. (n.d.). Mefloquine. [Link]

  • fatcat!. (2019). Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development. [Link]

  • Assay Guidance Manual. (2012). IP-3/IP-1 Assays. NCBI Bookshelf. [Link]

  • Li, H., & Cheng, J. (2024). 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design. Bioorganic & Medicinal Chemistry Letters, 101, 129654. [Link]

  • ResearchGate. (n.d.). Separation of Stereoisomers. [Link]

  • Husbands, S. M., et al. (2018). Synthesis, Biological Evaluation, and SAR Studies of 14β-phenylacetyl Substituted 17-cyclopropylmethyl-7, 8-dihydronoroxymorphinones Derivatives: Ligands With Mixed NOP and Opioid Receptor Profile. Frontiers in Psychiatry, 9, 430. [Link]

  • BMG LABTECH. (2010). GPCR activation is measured using Cisbio's cAMP and IP1 HTRF HTplex cell-based assay. [Link]

  • Zhang, G., et al. (2019). Design of fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine leading to identification of a selective serotonin 2C (5-HT2C) receptor agonist without 5-HT2B agonism. European Journal of Medicinal Chemistry, 182, 111626. [Link]

  • Di Giovanni, G., & De Deurwaerdère, P. (2020). Editorial: Contemporary Perspective on 5-HT2C Receptor Function and Its Pharmacological Targeting. Frontiers in Neuroscience, 14, 620. [Link]

  • Chemistry LibreTexts. (2015). 5.8: Resolution: Separation of Enantiomers. [Link]

  • Pucadyil, T. J., & Chattopadhyay, A. (2021). Structure, dynamics and lipid interactions of serotonin receptors: excitements and challenges. Journal of Neurochemistry, 157(5), 1606-1623. [Link]

  • Kalgutkar, A. S. (2020). Is There Enough Evidence to Classify Cycloalkyl Amine Substituents as Structural Alerts?. Biochemical Pharmacology, 175, 113796. [Link]

  • Seidel, K., & Lorenz, H. (2007). Processes to separate enantiomers. CORE. [Link]

  • BioAgilytix. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development. [Link]

  • Harvard DASH. (n.d.). Separation and enrichment of enantiopure from racemic compounds using magnetic levitation. [Link]

  • Husbands, S. M., et al. (2018). Synthesis, Biological Evaluation, and SAR Studies of 14β-phenylacetyl Substituted 17-cyclopropylmethyl-7, 8-dihydronoroxymorphinones Derivatives: Ligands With Mixed NOP and Opioid Receptor Profile. PMC. [Link]

  • Xiong, G., et al. (2021). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. MedChemComm, 12(6), 1045-1053. [Link]

Sources

Optimization

Addressing challenges in the scale-up synthesis of 2-(1H-indol-3-yl)cyclohexanamine

Technical Support Center: Scale-Up Synthesis of 2-(1H-indol-3-yl)cyclohexanamine Introduction: The successful scale-up of 2-(1H-indol-3-yl)cyclohexanamine, a valuable building block in pharmaceutical research, presents a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of 2-(1H-indol-3-yl)cyclohexanamine

Introduction: The successful scale-up of 2-(1H-indol-3-yl)cyclohexanamine, a valuable building block in pharmaceutical research, presents a unique set of challenges that transition from bench-scale curiosities to process-critical hurdles.[1] This guide provides field-proven insights, troubleshooting protocols, and frequently asked questions to assist researchers and drug development professionals in navigating the complexities of its large-scale synthesis. We will focus on robust methodologies, anticipating common pitfalls and offering systematic solutions grounded in chemical principles.

Frequently Asked Questions (FAQs)

Q1: Our reaction yield dropped from 85% at the 5g scale to 40% at the 500g scale. What are the most likely causes?

A significant drop in yield upon scale-up is a common issue primarily rooted in physical and chemical parameters that do not scale linearly. The main culprits are often limitations in mass and heat transfer.[2] In larger reactors, inefficient mixing can create localized "hot spots" where side reactions and product degradation are accelerated.[2] Furthermore, many indole syntheses are exothermic; heat that dissipates easily in a round-bottom flask can lead to a thermal runaway in a large vessel if not managed proactively.[2]

Q2: We are observing significant tar and polymer formation during our synthesis. How can this be mitigated?

Tar formation, especially in acid-catalyzed reactions like the Fischer indole synthesis, is a frequent problem exacerbated by high temperatures and prolonged reaction times.[2] Key mitigation strategies include:

  • Precise Temperature Control: Utilize a jacketed reactor with an efficient cooling system to prevent temperature spikes.

  • Optimized Catalyst Addition: The rate of acid catalyst addition can profoundly impact the reaction. A slower, controlled addition can prevent large exotherms that drive polymerization.

  • Solvent Selection: Choose a solvent that ensures all intermediates remain in solution, as precipitation can lead to localized high concentrations and side reactions.[2]

  • Consider Continuous Flow: For challenging reactions, continuous flow synthesis offers superior temperature control and minimizes the residence time of the material at high temperatures, drastically reducing degradation product formation.[3]

Q3: What is the most robust method for purifying 2-(1H-indol-3-yl)cyclohexanamine at a multi-kilogram scale?

While column chromatography is the workhorse of bench-scale purification, it is often economically and practically unfeasible at scale. The preferred methods are:

  • Crystallization: This is the most effective and economical method. It may require extensive screening of solvents and solvent mixtures to find conditions that provide good recovery and high purity.

  • Salt Formation: As an amine, the product can be converted to a crystalline salt (e.g., hydrochloride, tartrate). This process often dramatically improves the crystallinity of the material and can selectively precipitate the desired product, leaving impurities behind in the mother liquor. The free base can then be regenerated in a subsequent step.

Q4: The indole nitrogen seems to be causing side reactions. Should we use a protecting group?

Yes, protecting the indole nitrogen can be a crucial strategy. The N-H proton is acidic and can interfere with organometallic reagents or bases used in the synthesis. Furthermore, the indole ring itself is susceptible to oxidation.[4] Common protecting groups for the indole nitrogen include Boc (tert-butyloxycarbonyl), Tosyl (p-toluenesulfonyl), and SEM (2-(trimethylsilyl)ethoxymethyl).[5] The choice of protecting group will depend on its stability to the reaction conditions and the ease of its removal post-synthesis.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific experimental failures with potential causes and validated solutions.

Problem 1: Low or Stalled Reaction Conversion

Low conversion is often a multi-faceted problem. The following logical flow can help diagnose the root cause.

G start Low Conversion Observed purity Verify Starting Material Purity & Reagent Activity start->purity First Step conditions Re-evaluate Reaction Conditions purity->conditions If Pure solution Implement Corrective Action purity->solution If Impure: Purify/Re-source catalyst Investigate Catalyst Performance conditions->catalyst If Optimal conditions->solution If Suboptimal: Adjust Temp/Conc./Time inhibition Check for Product Inhibition catalyst->inhibition If Active catalyst->solution If Inactive: Replace/Increase Loading side_reaction Identify Dominant Side Reactions inhibition->side_reaction If No Inhibition inhibition->solution If Inhibited: Modify Process (e.g., Flow) side_reaction->solution Address Specific Side Reaction

Caption: A logical workflow for diagnosing the root cause of low reaction conversion.

Potential Causes & Solutions

Potential Cause Underlying Science & Explanation Recommended Solutions & Protocols
Starting Material Impurities At scale, even minor impurities in starting materials (e.g., indole, cyclohexanone derivatives) are amplified and can poison catalysts or introduce competing reaction pathways.[5]Solution: Re-purify starting materials via distillation or recrystallization. Perform rigorous QC (NMR, GC-MS) on all incoming raw material batches.
Suboptimal Reaction Conditions The optimal temperature or concentration at a small scale may not be optimal at a larger scale due to changes in surface-area-to-volume ratios affecting heat transfer.Solution: Perform a Design of Experiments (DoE) at a pilot scale to re-optimize temperature, pressure, and concentration. For exothermic reactions, consider slower reagent addition or using a more dilute system.[2]
Catalyst Deactivation Heterogeneous catalysts (e.g., Pd/C, Raney Ni) can be poisoned by sulfur or other impurities. Homogeneous catalysts may degrade over time, especially at elevated temperatures.Solution: For Pd/C or Raney Ni, ensure starting materials are free of catalyst poisons. Store catalysts under inert atmosphere. Consider increasing catalyst loading or performing the reaction under a continuous hydrogen flow to maintain activity.[6]
Poor Mixing/Mass Transfer In large reactors, inadequate agitation can lead to areas where reactants are not in contact, effectively lowering the reaction rate.Solution: Increase the agitation speed. Evaluate the impeller design for the specific reactor geometry and reaction viscosity to ensure efficient mixing.
Problem 2: Formation of Key Byproducts

Identifying the structure of major impurities is critical for targeted troubleshooting. The synthesis of 2-(1H-indol-3-yl)cyclohexanamine often proceeds via a Pictet-Spengler type reaction or reductive amination pathway.

The desired reaction involves the condensation of tryptamine with cyclohexanone, followed by an acid-catalyzed cyclization and subsequent reduction. A common side reaction is the formation of a spiroindolenine intermediate that fails to rearrange correctly or undergoes alternative reactions.

G cluster_main Desired Pictet-Spengler Type Pathway cluster_side Potential Side Reaction tryptamine Tryptamine iminium Iminium Ion Intermediate tryptamine->iminium cyclohexanone Cyclohexanone cyclohexanone->iminium spiro Spirocyclic Intermediate iminium->spiro Electrophilic Attack at C3 side_product Oxidized/Dimerized Byproducts iminium->side_product Dimerization/ Oxidation product_core Tetrahydro-β-carboline Core spiro->product_core Rearrangement final_product Target Molecule (Post-Reduction) product_core->final_product Reduction

Caption: Simplified Pictet-Spengler pathway leading to the target core structure versus a common side reaction pathway.[7][8]

Potential Causes & Solutions

Byproduct Type Plausible Cause Recommended Solutions
Over-reduced Species (e.g., saturation of the indole ring) Occurs during catalytic hydrogenation (e.g., with H₂/Pd/C or Raney Ni) if conditions are too harsh (high pressure, high temperature, prolonged reaction time). The benzene portion of the indole can be reduced to a cyclohexyl ring.[4]Solution: Screen catalysts to find one with appropriate selectivity. Reduce hydrogen pressure and/or temperature. Carefully monitor the reaction by GC or HPLC and stop it immediately upon consumption of the starting material.
Diastereomers The product contains two chiral centers, leading to the possibility of diastereomers. The ratio can be affected by reaction conditions and the steric environment during bond formation.Solution: For stereocontrol, consider using a chiral catalyst or auxiliary. Alternatively, develop a diastereoselective crystallization procedure to isolate the desired isomer from the mixture.
Oxidized Impurities The electron-rich indole ring is susceptible to air oxidation, especially at elevated temperatures or in the presence of certain metal catalysts, leading to colored impurities.[4][9]Solution: Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the process, including reagent transfers and work-up. Degas solvents before use.

Recommended Scale-Up Protocol: Reductive Amination

This protocol outlines a robust and scalable two-step synthesis starting from 3-acetylindole.

Step 1: Synthesis of N-(1-(1H-indol-3-yl)ethylidene)cyclohexanamine (Imine Intermediate)

  • Materials:

    • 3-Acetylindole (1.0 eq)

    • Cyclohexylamine (1.2 eq)

    • Toluene (10 vol)

    • p-Toluenesulfonic acid (0.05 eq)

  • Equipment:

    • Jacketed glass reactor with overhead stirrer

    • Dean-Stark trap and condenser

    • Nitrogen inlet

  • Procedure:

    • Charge the reactor with 3-acetylindole, toluene, and cyclohexylamine under a nitrogen atmosphere.

    • Begin stirring and add p-toluenesulfonic acid.

    • Heat the reactor to reflux (approx. 110-115°C). Water will begin to collect in the Dean-Stark trap.

    • Maintain reflux until no more water is collected (typically 4-6 hours). Monitor reaction completion by HPLC or TLC.

    • Cool the reaction mixture to room temperature. The toluene solution of the imine is typically used directly in the next step without isolation.

Step 2: Catalytic Hydrogenation to 2-(1H-indol-3-yl)cyclohexanamine

  • Materials:

    • Imine solution in toluene (from Step 1)

    • Methanol (5 vol)

    • Palladium on Carbon (5% Pd/C, 2 mol%)

    • Hydrogen gas

  • Equipment:

    • High-pressure hydrogenator

  • Safety Precautions: Palladium on carbon is pyrophoric and must be handled with extreme care, preferably as a water-wet paste. Hydrogen gas is highly flammable. This operation must be conducted in a specialized facility with appropriate safety measures.

  • Procedure:

    • Carefully charge the hydrogenator with the toluene solution of the imine and methanol.

    • Under a nitrogen blanket, add the 5% Pd/C catalyst.

    • Seal the reactor and purge thoroughly with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen (typically 50-100 psi).

    • Heat the mixture to 40-50°C with vigorous stirring.

    • Monitor the reaction by observing hydrogen uptake and periodic sampling (analyzed by HPLC).

    • Once the reaction is complete (typically 8-12 hours), cool the reactor to room temperature and carefully vent the hydrogen.

    • Purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. CRITICAL: Never allow the catalyst cake to dry in the air. Keep it wet with solvent at all times.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify via crystallization or salt formation as previously described.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • EurekAlert!. (2023). Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates. EurekAlert!. [Link]

  • Wikipedia. (2023). Pictet–Spengler reaction. Wikipedia. [Link]

  • NROChemistry. Pictet-Spengler Reaction. NROChemistry. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. [Link]

  • Sun, D., et al. (2025). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. MDPI. [Link]

  • Laskowski, P. R., & Sorensen, E. J. (2015). Why Do Some Fischer Indolizations Fail?. NIH Public Access. [Link]

  • ResearchGate. (2021). Selective Synthesis of Primary Anilines from Cyclohexanone Oximes by the Concerted Catalysis of a Mg‒Al Layered Double Hydroxide Supported Pd Catalyst. ResearchGate. [Link]

  • Belskaya, N. P., et al. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. MDPI. [Link]

  • Organic Chemistry Portal. Synthesis of indoles. Organic Chemistry Portal. [Link]

  • Singh, S., et al. (2025). Recent advances in the synthesis of indoles and their applications. RSC Publishing. [Link]

  • ResearchGate. (2018). The mechanism of the Pictet–Spengler reaction. ResearchGate. [Link]

  • Kumar, V., et al. (2025). Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. NIH Public Access. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to Benchmarking the Safety Profile of 2-(1H-indol-3-yl)cyclohexanamine Against Existing Drugs

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the early and rigorous assessment of a new chemical entity's (NCE) safety profile is paramount to its successful...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the early and rigorous assessment of a new chemical entity's (NCE) safety profile is paramount to its successful translation from the laboratory to the clinic. This guide provides a detailed framework for benchmarking the safety of a novel compound, 2-(1H-indol-3-yl)cyclohexanamine, against established therapeutic agents. As a Senior Application Scientist, the following discourse is structured not as a rigid protocol, but as a dynamic, logic-driven approach to safety pharmacology and toxicology, emphasizing the causality behind experimental choices and the necessity for self-validating systems.

The core of this guide is to establish a robust, multi-tiered safety evaluation strategy for 2-(1H-indol-3-yl)cyclohexanamine, a molecule featuring a pharmacologically significant indole nucleus linked to a cyclohexanamine moiety. Given the structural alerts inherent in both fragments—indoles are present in numerous bioactive alkaloids with diverse toxicities, and arylcyclohexylamines are known for their CNS activity and potential for off-target effects—a thorough investigation is warranted.[1][2] This guide will compare its hypothetical safety profile to two well-characterized drugs: Sertraline , a selective serotonin reuptake inhibitor (SSRI) with a well-documented safety profile, and Ketamine , an arylcyclohexylamine derivative used as an anesthetic and antidepressant, known for its distinct CNS and cardiovascular effects.[1]

Part 1: Foundational In-Vitro Safety Pharmacology

The initial phase of safety assessment focuses on in-vitro assays designed to identify potential liabilities early in development, thus conserving resources and guiding medicinal chemistry efforts.[3][4] This approach, often termed "failing fast," is critical for derisking candidates before they advance to more complex and costly in-vivo studies.[4]

Cardiovascular Safety: The hERG Channel Assay

A critical initial screen for any NCE is the assessment of its potential to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium ion channel.[5] Inhibition of this channel can lead to QT interval prolongation, a major risk factor for the life-threatening cardiac arrhythmia, Torsades de Pointes (TdP).[6][7]

Experimental Protocol: Automated Patch Clamp hERG Assay

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured under standard conditions (37°C, 5% CO2).[6]

  • Preparation: On the day of the experiment, cells are dissociated into a single-cell suspension in an extracellular solution.[6]

  • Assay Principle: The automated patch-clamp system establishes a whole-cell configuration, allowing for the direct measurement of ion flow through the hERG channels. A specific voltage protocol is applied to elicit the characteristic hERG tail current.[5][6]

  • Compound Application: 2-(1H-indol-3-yl)cyclohexanamine is applied at a range of concentrations (e.g., 0.1, 1, 10 µM) sequentially to the same cell.[5]

  • Controls: A vehicle control (e.g., 0.1-0.5% DMSO) and a potent hERG inhibitor (e.g., E-4031) are included as negative and positive controls, respectively.[5]

  • Data Analysis: The percentage inhibition of the hERG tail current is calculated for each concentration, and an IC50 value (the concentration causing 50% inhibition) is determined.[5]

Causality and Interpretation: A low IC50 value for 2-(1H-indol-3-yl)cyclohexanamine would be a significant red flag, suggesting a high potential for cardiotoxicity. This would necessitate further investigation through a broader cardiac ion channel panel and in-vivo cardiovascular studies.[8]

Genotoxicity: The Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used and regulatory-accepted assay to assess the mutagenic potential of a chemical.[9][10] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively).[9][11]

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Bacterial Strains: A panel of tester strains (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) is used to detect different types of mutations (frameshift and base-pair substitutions).[11][12]

  • Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic the metabolic processes in humans, which can convert a non-mutagenic compound into a mutagenic one.[11][12]

  • Procedure: The test compound, bacterial culture, and S9 mix (if applicable) are combined in molten top agar and poured onto a minimal glucose agar plate.[11]

  • Incubation: Plates are incubated at 37°C for 48-72 hours.[11]

  • Scoring: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) compared to the negative control.[9][11]

Causality and Interpretation: A positive Ames test for 2-(1H-indol-3-yl)cyclohexanamine would be a major developmental hurdle, indicating potential carcinogenicity. Such a finding would likely halt further development unless the compound is intended for a life-threatening condition with no other treatment options, and even then, extensive further testing would be required.

General Safety Pharmacology: Receptor and Enzyme Profiling

Broad-scale in-vitro pharmacology profiling against a panel of receptors, ion channels, and enzymes is an efficient way to identify potential off-target effects that could lead to adverse drug reactions.[3][13]

Methodology: 2-(1H-indol-3-yl)cyclohexanamine would be screened at a fixed concentration (e.g., 10 µM) against a panel of over 100 targets known to be associated with adverse effects.[13] Any significant interaction (typically >50% inhibition or stimulation) would be followed up with concentration-response studies to determine the potency (IC50 or EC50).

Data Presentation: Hypothetical In-Vitro Safety Profile

Assay 2-(1H-indol-3-yl)cyclohexanamine (IC50/EC50) Sertraline (IC50/EC50) Ketamine (IC50/EC50) Interpretation for NCE
hERG Inhibition> 30 µM1-10 µM> 30 µMLow risk of QT prolongation.
Ames TestNegativeNegativeNegativeLow risk of mutagenicity.
Sigma-1 Receptor Binding50 nM100 nM200 nMPotential for CNS side effects, requires further investigation.
NMDA Receptor Binding1 µM> 10 µM500 nMPotential for dissociative effects, requires in-vivo behavioral assessment.
SERT Binding5 nM1 nM> 10 µMExpected on-target activity, selectivity profiling is crucial.

Note: Data for comparator drugs are based on literature values. Data for the NCE are hypothetical for illustrative purposes.

Part 2: In-Vivo Toxicology Assessment

Following a favorable in-vitro profile, in-vivo studies in animal models are conducted to understand the compound's effects on a whole organism.[14][15] These studies are essential for determining a safe starting dose for human clinical trials.

Acute Oral Toxicity Study

The goal of an acute toxicity study is to determine the short-term toxicity of a single, high dose of the substance and to identify the maximum tolerated dose (MTD).[16][17] The study is typically conducted in rodents following OECD guidelines.[16][18]

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

  • Species: Wistar rats (one sex, typically females, as they are often more sensitive).[18]

  • Dosing: A stepwise procedure is used, starting with a dose expected to produce some signs of toxicity.[18] Doses are selected from fixed levels of 5, 50, 300, and 2000 mg/kg.[18]

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, etc.), and body weight changes for up to 14 days.[18]

  • Endpoint: The study allows for the classification of the substance into a toxicity category based on the observed outcomes.[16]

Causality and Interpretation: This study provides a first glimpse into the in-vivo safety margin of 2-(1H-indol-3-yl)cyclohexanamine. Severe toxicity at low doses would be a significant concern. The observed clinical signs can also provide valuable information about the potential target organs of toxicity.

Repeated Dose Toxicity Study

Chronic or sub-chronic toxicity studies are crucial for evaluating the effects of repeated exposure to the drug over a longer period.[19] These studies provide information on target organs, dose-response relationships, and the potential for cumulative toxicity.[19]

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study in Rodents (OECD 407)

  • Species: Wistar rats (both sexes).

  • Dose Groups: Typically, three dose levels (low, mid, high) and a vehicle control group are used.[20]

  • Administration: 2-(1H-indol-3-yl)cyclohexanamine is administered daily via oral gavage for 28 consecutive days.[20]

  • In-life Monitoring: Daily clinical observations, weekly body weight and food consumption measurements.

  • Terminal Procedures: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and organs are weighed and preserved for histopathological examination.[20]

Causality and Interpretation: The No-Observed-Adverse-Effect-Level (NOAEL) is a key outcome of this study, representing the highest dose at which no adverse effects are observed.[19] The NOAEL is a critical parameter used in the calculation of the safe starting dose for Phase 1 clinical trials. Histopathological findings will identify any target organ toxicity.

Data Presentation: Hypothetical In-Vivo Toxicity Profile

Parameter 2-(1H-indol-3-yl)cyclohexanamine Sertraline Ketamine
Acute Oral LD50 (rat) > 2000 mg/kg~2000 mg/kg~300 mg/kg
28-Day NOAEL (rat) 100 mg/kg/day80 mg/kg/day60 mg/kg/day
Primary Target Organs Liver (mild enzyme elevation at high dose)Liver, CNSBladder, CNS

Note: Data are hypothetical and for comparative purposes.

Part 3: Visualization of the Safety Assessment Workflow

A tiered and logical progression of safety studies is essential for efficient and ethical drug development. The following diagrams illustrate the decision-making process and experimental workflows.

Diagram 1: Tiered Safety Assessment Workflow

G cluster_2 Decision Point hERG hERG Assay Ames Ames Test SafetyPanel Broad Pharmacology Panel AcuteTox Acute Toxicity (MTD) SafetyPanel->AcuteTox Favorable Profile RepeatDose Repeated Dose Toxicity (NOAEL) GoNoGo Go/No-Go for IND-Enabling Studies RepeatDose->GoNoGo AmesTest cluster_plusS9 +S9 cluster_minusS9 -S9 TestCompound Test Compound (2-(1H-indol-3-yl)cyclohexanamine) Mix_S9 Mix: Compound + Strains + S9 TestCompound->Mix_S9 Mix_noS9 Mix: Compound + Strains TestCompound->Mix_noS9 Strains Bacterial Strains (e.g., Salmonella TA98, TA100) Strains->Mix_S9 Strains->Mix_noS9 S9 S9 Metabolic Activation S9->Mix_S9 Plate_S9 Plate on Minimal Agar Mix_S9->Plate_S9 Incubate_S9 Incubate 37°C, 48h Plate_S9->Incubate_S9 Count_S9 Count Revertant Colonies Incubate_S9->Count_S9 Result Mutagenic Potential Assessment Count_S9->Result Compare to Control Plate_noS9 Plate on Minimal Agar Mix_noS9->Plate_noS9 Incubate_noS9 Incubate 37°C, 48h Plate_noS9->Incubate_noS9 Count_noS9 Count Revertant Colonies Incubate_noS9->Count_noS9 Count_noS9->Result Compare to Control

Caption: Workflow for the bacterial reverse mutation (Ames) test.

Conclusion

This guide outlines a foundational strategy for assessing the safety profile of a novel chemical entity, 2-(1H-indol-3-yl)cyclohexanamine. By benchmarking against well-characterized drugs like Sertraline and Ketamine, researchers can contextualize the potential risks and make informed decisions. The causality-driven selection of assays, from initial in-vitro screens for cardiotoxicity and genotoxicity to in-vivo studies defining the NOAEL, forms a self-validating framework for preclinical safety assessment. The ultimate goal is not merely to generate data, but to build a comprehensive safety narrative that can confidently support the transition of a promising molecule into clinical development.

References

  • Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays. Retrieved from [Link]

  • Gupta, A., et al. (2018, March 20). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2776. Retrieved from [Link]

  • Wang, Y., et al. (2020). Acute and Chronic Toxicity of Indole Alkaloids from Leaves of Alstonia scholaris (L.) R. Br. in Mice and Rats. Molecules, 25(7), 1593. Retrieved from [Link]

  • Whitebread, S., et al. (2005). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 10(21), 1421-1433. Retrieved from [Link]

  • ResearchGate. (n.d.). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]

  • Reaction Biology. (n.d.). In Vitro Safety Pharmacology Services. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study Services. Retrieved from [Link]

  • Biobide. (2022, November 3). In vivo toxicology studies. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vivo Toxicology. Retrieved from [Link]

  • Broughton Fire. (n.d.). The Crucial Role of preclinical toxicology studies in Drug Discovery. Retrieved from [Link]

  • The Joint Research Centre: EU Science Hub. (n.d.). Repeated dose toxicity. Retrieved from [Link]

  • Vivotecnia. (n.d.). In vivo toxicology studies. Retrieved from [Link]

  • Slideshare. (2023, August 23). Acute Toxicity by OECD Guidelines. Retrieved from [Link]

  • Chen, R., et al. (2022). Acute and Sub-chronic Toxicity of Indole Alkaloids Extract from Leaves of Alstonia scholaris (L.) R. Br. in Beagle Dogs. China Journal of Chinese Materia Medica, 47(11), 2999-3006. Retrieved from [Link]

  • Nuvisan. (n.d.). In vivo toxicology and safety pharmacology. Retrieved from [Link]

  • Wang, Y., et al. (2020, March 31). Acute and Chronic Toxicity of Indole Alkaloids from Leaves of Alstonia scholaris (L.) R. Br. in Mice and Rats. Molecules, 25(7), 1593. Retrieved from [Link]

  • Microbe Online. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Retrieved from [Link]

  • National Toxicology Program. (2015, July 28). OECD Test Guideline 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test. Retrieved from [Link]

  • YouTube. (2020, May 21). Acute Toxicity Studies | OECD 420 and OECD 423. Retrieved from [Link]

  • Slideshare. (2016, October 26). hERG Assay. Retrieved from [Link]

  • OECD. (2001, December 17). OECD GUIDELINE FOR TESTING OF CHEMICALS. Acute Oral Toxicity – Fixed Dose Procedure. Retrieved from [Link]

  • Biotoxicity. (n.d.). Ames Test Kits. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Ames Test. Retrieved from [Link]

  • Mediford Corporation. (2024, June 6). Best Practice hERG Assay. Retrieved from [Link]

  • Slideshare. (2021, March 2). Repeated dose toxicity study. Retrieved from [Link]

  • OECD. (n.d.). Test No. 409: Repeated Dose 90-Day Oral Toxicity Study in Non-Rodents. Retrieved from [Link]

  • Prior, H., et al. (2016). The role of early in vivo toxicity testing in drug discovery toxicology. Expert Opinion on Drug Discovery, 11(7), 643-655. Retrieved from [Link]

  • ResearchGate. (2022). Evaluation of acute toxicity of indole alkaloids derived from A. scholaris orally administered in beagle dogs. Retrieved from [Link]

  • OECD. (n.d.). Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety. Retrieved from [Link]

  • National Toxicology Program. (2001, December 17). OECD Test Guideline 423. Retrieved from [Link]

  • Cole, R. J., et al. (1976). Two toxic indole alkaloids from Penicillium islandicum. Canadian Journal of Microbiology, 22(5), 741-744. Retrieved from [Link]

  • Drug Safety Testing Center Co., Ltd. (n.d.). hERG Best Practice Assay. Retrieved from [Link]

  • Dinis-Oliveira, R. J. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Pharmaceuticals, 15(12), 1526. Retrieved from [Link]

  • Ataman Kimya. (n.d.). CYCLOHEXYLAMINE. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexylamine. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cyclohexylamine – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and biological activity of cyclohexylamine derivatives. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]

  • USDA. (n.d.). Cyclohexylamine. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2022, June 2). CYCLOHEXYLAMINE. Retrieved from [Link]

  • International Chemical Safety Cards (ICSCs). (n.d.). ICSC 0245 - CYCLOHEXYLAMINE. Retrieved from [Link]

  • Turan, N., et al. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 20(5), 9309-9327. Retrieved from [Link]

  • MDPI. (2023, April 10). Regioselective Reaction of 2-Indolylmethanols with Enamides. Retrieved from [Link]

  • Singh, S. P., et al. (1997). Synthesis of some Mannich bases of 1-cyclohexylidene-N(1,2-dihydro-2-oxo-3H-indol-3-ylidene) thiosemicarbazones and their antibacterial activity. Pharmaceutica Acta Helvetiae, 72(1), 43-45. Retrieved from [Link]

Sources

Comparative

Comparative Toxicology of Cyclohexenone Derivatives: From Molecular Mechanisms to In Vivo Safety Profiles

Executive Summary Cyclohexenone derivatives represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in numerous anti-inflammatory and anticancer agents (e.g., Antroquinonol, Zerumbone)....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclohexenone derivatives represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in numerous anti-inflammatory and anticancer agents (e.g., Antroquinonol, Zerumbone). However, their efficacy is intrinsically linked to their chemical reactivity as Michael acceptors. This guide provides a comparative toxicological analysis, distinguishing between therapeutic Nrf2 activators and non-specific alkylating toxins. It offers researchers a structural framework to optimize therapeutic windows and detailed protocols for validating safety in animal models.[1]

Part 1: The Chemical Basis of Toxicity (Mechanism)

The toxicity of cyclohexenone derivatives is governed by the "Goldilocks Principle" of electrophilicity. The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-unsaturated ketone moiety acts as a Michael acceptor, forming covalent bonds with cysteine residues on proteins.
  • Therapeutic Window (Nrf2 Activation): Controlled reactivity allows the derivative to alkylate specific sensor proteins like Keap1 . This prevents Keap1 from ubiquitinating Nrf2 , allowing Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE), resulting in cytoprotection.

  • Toxic Threshold (GSH Depletion): Hyper-reactive derivatives (often lacking steric hindrance) non-specifically alkylate cellular thiols, most notably Glutathione (GSH). Rapid GSH depletion leads to oxidative stress, mitochondrial dysfunction, and necrotic cell death.

Mechanism of Action: The Keap1-Nrf2 Switch

The following diagram illustrates the bifurcation between cytoprotection and cytotoxicity based on the derivative's reactivity profile.

Nrf2_Pathway Cyclohexenone Cyclohexenone Derivative Keap1 Keap1 (Sensor) Cyclohexenone->Keap1 Michael Addition (Cys151 Alkylation) GSH Cellular GSH Pool Cyclohexenone->GSH Non-specific Alkylation (Excess) Nrf2_Cyto Nrf2 (Cytosolic) Keap1->Nrf2_Cyto Releases Ubiquitin Ubiquitination & Degradation Keap1->Ubiquitin Basal State Nucleus Nucleus Nrf2_Cyto->Nucleus Translocation ROS ROS Accumulation (Oxidative Stress) GSH->ROS Depletion leads to CellDeath Cell Death (Necrosis/Apoptosis) ROS->CellDeath Mitochondrial Collapse ARE ARE Promoter Nucleus->ARE Binding Protective_Genes Cytoprotective Genes (HO-1, NQO1) ARE->Protective_Genes Transcription Protective_Genes->ROS Neutralizes

Figure 1: The dualistic nature of cyclohexenone derivatives.[2] Controlled alkylation of Keap1 activates Nrf2 (protection), while excessive reactivity depletes GSH (toxicity).

Part 2: Comparative In Vivo Profiles

The following data synthesizes toxicity profiles of three distinct classes of cyclohexenone derivatives: Natural Sesquiterpenes (Zerumbone), Fungal Derivatives (Antroquinonol), and Synthetic Analogs.

Table 1: Comparative Toxicity Data in Rodent Models
Compound ClassRepresentative AgentLD50 (Est.)Primary Target OrganMechanism of ToxicityClinical Status
Natural Sesquiterpene Zerumbone > 200 mg/kg (Oral, Mouse)> 500 mg/kg (IP, Mouse)Liver (Mild)High doses may cause genotoxicity (micronucleus formation) despite Nrf2 activation.[2]Preclinical
Fungal Derivative Antroquinonol > 1000 mg/kg (Oral, Dog)NOAEL: 30 mg/kgNone observed at therapeutic dosesLow toxicity due to specific PI3K/mTOR targeting and balanced Michael reactivity.Phase II Clinical Trials
Synthetic Analog 4-HNE / Simple Enones < 50 mg/kg (IP)Liver, KidneyRapid GSH depletion; formation of protein adducts leading to mitochondrial failure.Toxicological Standard
Substituted Synthetic Ethyl 3,5-diphenyl-2-cyclohexenone > 500 mg/kg (IP)Liver (Steatosis)Steric hindrance at C-3/C-5 reduces non-specific alkylation; mild metabolic stress.[2]Research Tool

Key Insight: Steric hindrance around the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-unsaturated carbon (C-2/C-3 position) is the primary determinant of safety. Antroquinonol and substituted synthetics utilize bulky side chains to prevent non-specific reaction with small thiols like GSH, while retaining affinity for the enzymatic pockets of targets like Ras or Keap1.

Part 3: Experimental Protocols for Safety Validation

To objectively assess a new cyclohexenone derivative, researchers must move beyond simple survival assays. The following protocol integrates biochemical and histological endpoints.

Workflow Visualization

Exp_Workflow cluster_analysis Analytical Endpoints Step1 Acclimatization (7 Days) Step2 Dosing Phase (14-28 Days) Step1->Step2 Group Randomization Step3 In-Life Monitoring Step2->Step3 Daily Step4 Necropsy & Collection Step2->Step4 Endpoint Step3->Step2 Loop Step5 Analysis Step4->Step5 Serum/Tissue A1 Serum Chem (ALT, AST, BUN) Step5->A1 A2 Oxidative Stress (GSH:GSSG Ratio) Step5->A2 A3 Histopathology (H&E Staining) Step5->A3

Figure 2: Integrated workflow for sub-acute toxicity assessment of cyclohexenone derivatives.

Detailed Protocol: Sub-Acute Toxicity (28-Day)

1. Animal Model Selection:

  • Species: BALB/c mice or Sprague Dawley rats (Sex-matched).[2]

  • Rationale: Rodents possess high metabolic similarity to humans regarding Phase II detoxification enzymes (GSTs) relevant to Michael acceptors.

2. Dosing Regimen:

  • Route: Oral gavage (p.o.) is preferred for clinical relevance; Intraperitoneal (i.p.) for bioavailability studies.

  • Dose Groups:

    • Vehicle Control (e.g., Corn oil or 1% DMSO/Saline).

    • Low Dose (1/10th of estimated LD50).

    • High Dose (1/2 of estimated LD50).

  • Frequency: Daily (QD) for 28 days.

3. Critical Endpoints (Self-Validating Systems):

  • A. Hepatic Integrity (Serum):

    • Assay: Kinetic UV methods for ALT/AST.

    • Validation: Samples with hemolysis >2% must be discarded as erythrocytes contain high AST, leading to false positives.

  • B. Oxidative Stress Balance (Tissue Homogenate):

    • Target: Liver and Kidney.[1][3][4]

    • Marker:GSH/GSSG Ratio .

    • Protocol: Homogenize tissue in 5% sulfosalicylic acid (to prevent oxidation of GSH). Use Ellman’s reagent (DTNB).

    • Interpretation: A drop in the GSH:GSSG ratio >50% compared to control indicates imminent toxicity driven by Michael acceptor reactivity.

  • C. Histopathology:

    • Fixation: 10% Neutral Buffered Formalin.

    • Staining:[2] H&E for general architecture; Masson’s Trichrome if fibrosis is suspected (common in chronic enone toxicity).

    • Scoring: Blinded scoring (0-4) for steatosis, necrosis, and inflammation.

Part 4: Risk/Benefit Analysis[3]

When selecting a cyclohexenone derivative for drug development:

  • Select for Reversibility: Derivatives that form reversible covalent bonds (e.g., cyano-enones) often show lower systemic toxicity than irreversible alkylators.[2]

  • Monitor Weight Loss: In cyclohexenone studies, weight loss often precedes organ failure by 48-72 hours due to systemic metabolic stress.[2] >20% weight loss requires immediate euthanasia.

  • Formulation Matters: Lipophilic enones (like Zerumbone) require lipid-based carriers (e.g., Nanostructured Lipid Carriers) to prevent local GI irritation and improve systemic safety.

References

  • Al-Zubairi, A. S., et al. (2010).[3] Investigation of Hepatotoxic Effects of Zerumbone in Female Balb/c Mice. Science Alert. [Link]

  • Saba, E., et al. (2010). Acute Toxicity Study of Zerumbone-Loaded Nanostructured Lipid Carrier on BALB/c Mice Model. BioMed Research International. [Link]

  • Kumar, K. J., et al. (2011). Antroquinonol from Antrodia camphorata protects against ethanol-induced liver injury in mice. Phytomedicine. [Link]

  • Ullah, S., et al. (2021).[4] Toxicological Evaluation of Novel Cyclohexenone Derivative in an Animal Model through Histopathological and Biochemical Techniques. Molecules (MDPI). [Link]

  • Dinkova-Kostova, A. T., et al. (2017). The Role of Nrf2 in Oxidative Stress and Toxicity. Annual Review of Pharmacology and Toxicology. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(1H-indol-3-yl)cyclohexanaMine proper disposal procedures

Topic: 2-(1H-indol-3-yl)cyclohexanamine Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Drug Development Scientists, and EHS Officers Executive Summary: Immediate Acti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(1H-indol-3-yl)cyclohexanamine Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Drug Development Scientists, and EHS Officers

Executive Summary: Immediate Action Required

2-(1H-indol-3-yl)cyclohexanamine is a hybrid pharmacophore containing an indole core and a primary aliphatic amine (cyclohexylamine moiety).[1] Due to the lack of extensive toxicological data for this specific isomer, it must be handled under Universal Precautions as a High-Potency Organic Base .

Disposal Classification:

  • Primary Hazard: Corrosive (Amine functionality), Irritant, Potential CNS Activity.

  • RCRA Status: Not explicitly P- or U-listed, but must be treated as Characteristic Hazardous Waste (D002 Corrosive if pH > 12.5; D001 Ignitable if in flammable solvent).

  • Disposal Method: High-temperature incineration via an approved hazardous waste vendor. Zero-drain discharge.

Chemical Profile & Hazard Identification

Expertise Insight: As a Senior Scientist, I urge you to look beyond the CAS number. You are handling a molecule with two distinct reactive centers: the electron-rich indole ring and the basic primary amine. This duality dictates its incompatibility profile.

FeatureChemical PropertyOperational Hazard
Functional Group A Primary Amine (Cyclohexyl-)Corrosive / Basic. Reacts violently with strong acids and acid chlorides.
Functional Group B Indole Ring Electron-Rich / Acid Sensitive. Susceptible to violent oxidation (e.g., with Nitric Acid).
Physical State Likely Solid or Viscous OilInhalation of dust/aerosols poses significant respiratory risk.
Bioactivity Tryptamine AnalogAssume CNS activity. Potential serotonin receptor modulator.
Critical Incompatibilities (The "Never-Mix" List)
  • Oxidizing Acids (Nitric, Perchloric): The indole ring is highly susceptible to electrophilic attack. Mixing with nitric acid can cause runaway nitration and explosion.

  • Hypochlorites (Bleach): Reacts with the primary amine to form chloramines , which are toxic and unstable gases.

  • Anhydrides/Acid Chlorides: Violent exothermic reaction.

Pre-Disposal Stabilization Protocol

Trustworthiness: This protocol is a self-validating system. You must verify the state of the waste before packaging.

Step 1: Quenching (Only if Reactive Residues Present)

If the compound is present as a reactive intermediate (e.g., lithium salt or unquenched reaction mixture):

  • Cool the vessel to -78°C or 0°C.

  • Slowly add Isopropanol (IPA) to quench active species.

  • Adjust pH to neutral (pH 6-8) using dilute HCl or NaHCO₃ carefully to avoid over-acidification/basification.

Step 2: Phase Separation
  • Solid Waste: Collect pure solids in a dedicated glass or HDPE jar. Label as "Solid Organic Waste (Toxic)."

  • Liquid Waste: If dissolved in solvent, determine if the solvent is Halogenated (DCM, Chloroform) or Non-Halogenated (Methanol, Ethyl Acetate).

Disposal Workflow & Decision Matrix

Directive: Follow this logic tree to determine the correct waste stream.

DisposalWorkflow Start Waste: 2-(1H-indol-3-yl)cyclohexanamine StateCheck Physical State? Start->StateCheck SolidPath Solid / Precipitate StateCheck->SolidPath LiquidPath Solution / Mother Liquor StateCheck->LiquidPath StreamC Stream C: Solid Toxic SolidPath->StreamC Double Bag/Jar SolventCheck Solvent Type? LiquidPath->SolventCheck Halo Halogenated (DCM, CHCl3) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, EtOAc, DMSO) SolventCheck->NonHalo Flammables Aqueous Aqueous Layer SolventCheck->Aqueous Water Based StreamA Stream A: Halogenated Organic Halo->StreamA StreamB Stream B: Non-Halogenated Organic NonHalo->StreamB pHCheck Check pH Aqueous->pHCheck pHCheck->StreamB Contains Organics (Do Not Drain)

Figure 1: Decision matrix for segregating 2-(1H-indol-3-yl)cyclohexanamine waste based on physical state and solvent carrier.

Packaging and Labeling Requirements

Container Specifications
  • Liquids: Amber glass bottles or HDPE carboys. Do not fill >90% (leave headspace for expansion).

  • Solids: Wide-mouth HDPE jars with screw-top lids.

  • Secondary Containment: All waste containers must be stored in a secondary tray capable of holding 110% of the volume of the largest container.

Labeling Syntax (Mandatory)

Labels must be legible and solvent-resistant. Use the following template:

Emergency Contingencies

ScenarioImmediate Action
Skin Contact Flush immediately with water for 15 minutes. The amine is corrosive; do not wait for pain to develop. Seek medical attention.
Spill (Liquid) 1. Evacuate area. 2. Don PPE (Nitrile gloves, goggles, lab coat). 3. Cover with vermiculite or chem-sorb pads . 4. Do NOT use paper towels (fire risk with amines).
Spill (Solid) 1. Dampen a chem-wipe with water (to prevent dust). 2. Gently wipe up. 3. Place all materials in a hazardous waste bag.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2][3] National Academies Press.[4][5] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[6] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Parts 260-273.[Link]

  • PubChem. (n.d.). Indole Compound Summary.[7][8] National Center for Biotechnology Information. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-indol-3-yl)cyclohexanaMine
Reactant of Route 2
2-(1H-indol-3-yl)cyclohexanaMine
© Copyright 2026 BenchChem. All Rights Reserved.